molecular formula C17H18FN3S B15617443 Timelotem CAS No. 120106-97-0

Timelotem

Katalognummer: B15617443
CAS-Nummer: 120106-97-0
Molekulargewicht: 315.4 g/mol
InChI-Schlüssel: ICHHTOMWWAMJQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Timelotem is a useful research compound. Its molecular formula is C17H18FN3S and its molecular weight is 315.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

120106-97-0

Molekularformel

C17H18FN3S

Molekulargewicht

315.4 g/mol

IUPAC-Name

10-fluoro-3-methyl-7-thiophen-2-yl-2,4,4a,5-tetrahydro-1H-pyrazino[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C17H18FN3S/c1-20-6-7-21-13(11-20)10-19-17(16-3-2-8-22-16)14-5-4-12(18)9-15(14)21/h2-5,8-9,13H,6-7,10-11H2,1H3

InChI-Schlüssel

ICHHTOMWWAMJQP-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Timelotem: A Technical Whitepaper on its Atypical Antipsychotic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timelotem is a research compound identified by the CAS number 96306-34-2 and with the molecular formula C17H18FN3S. Structurally, it is classified as a 1,2-fused 1,4-benzodiazepine. While benzodiazepines traditionally exert their effects through the positive allosteric modulation of GABA-A receptors, this compound displays a distinct and unusual activity profile. Early research has dissociated its primary mechanism from the GABAergic system, instead highlighting its potential as an atypical antipsychotic. This document aims to provide an in-depth exploration of its mechanism of action based on the available scientific evidence.

Core Mechanism of Action: NMDA Receptor Antagonism

A pivotal study demonstrated that this compound effectively antagonized behaviors induced by the intrastriatal injection of DL-2-amino-5-phosphonovaleric acid (AP-5), a selective NMDA receptor antagonist[1]. The specific behaviors inhibited by this compound included AP-5-induced sniffing and body turns[1]. This finding strongly suggests that this compound interferes with glutamatergic transmission at the level of the NMDA receptor.

Signaling Pathway

The antagonism of the NMDA receptor by this compound is hypothesized to modulate downstream signaling cascades that are crucial for neuronal function and plasticity. By blocking the binding of glutamate (B1630785) and co-agonists like D-serine or glycine, this compound prevents the influx of Ca2+ into the neuron. This has several significant downstream consequences, including the modulation of second messenger systems and gene expression, which are thought to contribute to its antipsychotic effects.

Timelotem_NMDA_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates This compound This compound This compound->NMDAR Antagonizes Ca_channel Ca²⁺ Channel (Blocked) Ca_influx Reduced Ca²⁺ Influx Ca_channel->Ca_influx Downstream Modulation of Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Response Antipsychotic Effect Downstream->Response

Fig. 1: Hypothesized signaling pathway of this compound at the NMDA receptor.

Secondary Mechanism of Action: Dopamine (B1211576) System Modulation

In addition to its primary effects on the glutamatergic system, this compound also demonstrates activity within the dopaminergic system, characteristic of antipsychotic drugs. Specifically, it has been shown to antagonize amphetamine-induced stereotyped behavior in rats[1]. This behavioral model is a well-established proxy for dopamine D2 receptor blockade, a hallmark of both typical and atypical antipsychotics.

However, a key distinction for this compound is its relative potency. The antagonism of amphetamine-induced behaviors was found to be less potent than its effects in the AP-5 (NMDA antagonism) test[1]. This profile, with a stronger influence on the glutamatergic system than the dopaminergic system, is a defining feature of some atypical antipsychotics, including clozapine (B1669256), to which this compound has been compared[1].

Logical Relationship of Potency

The differential potency of this compound's actions is a critical aspect of its classification as an atypical antipsychotic. This relationship can be visualized as a logical flow where the glutamatergic effects are more pronounced than the dopaminergic effects.

Timelotem_Potency_Logic This compound This compound NMDA_Antagonism NMDA Receptor Antagonism This compound->NMDA_Antagonism Dopamine_Antagonism Dopamine Receptor Antagonism This compound->Dopamine_Antagonism High_Potency High Potency NMDA_Antagonism->High_Potency Lower_Potency Lower Potency Dopamine_Antagonism->Lower_Potency Atypical_Profile Atypical Antipsychotic Profile High_Potency->Atypical_Profile Lower_Potency->Atypical_Profile

Fig. 2: Logical flow illustrating the differential potency of this compound's mechanisms.

Quantitative Data Summary

Disclaimer: The following table is a summary of the qualitative findings from the available scientific literature. Detailed quantitative data, such as binding affinities (Ki), IC50 values, and dose-response curves, are not available in the public domain at the time of this writing, as the full text of the primary research article could not be accessed.

ParameterFindingComparisonReference
NMDA Receptor Activity Antagonism of AP-5-induced behaviors (sniffing, body turns)More potent than its effect on amphetamine-induced behaviors. Similar profile to clozapine.[1]
Dopamine Receptor Activity Antagonism of amphetamine-induced stereotyped behaviorLess potent than its effect on AP-5-induced behaviors. Less active than haloperidol (B65202) in this test.[1]
GABA-A Receptor Activity Little to no activityIn contrast to typical benzodiazepines.Inferred from atypical antipsychotic profile.

Experimental Protocols

Disclaimer: Due to the inaccessibility of the full-text research article, detailed experimental protocols cannot be provided. The following is a generalized description of the methodologies likely employed in the key cited study.

Animal Model
  • Species: Rat

  • Behavioral Paradigms:

    • NMDA Receptor Antagonism Model: Bilateral intrastriatal injection of DL-2-amino-5-phosphonovaleric acid (AP-5) to induce specific behaviors (e.g., sniffing, body turns).

    • Dopamine Receptor Antagonism Model: Administration of amphetamine to induce stereotyped behaviors.

Drug Administration
  • This compound, Clozapine, Haloperidol: Administered systemically (e.g., intraperitoneal injection) at varying doses to establish dose-response relationships for the antagonism of the induced behaviors.

Behavioral Scoring

  • Trained observers, blind to the experimental conditions, would have systematically scored the frequency and duration of the target behaviors (sniffing, body turns, stereotypies) at set time points following drug administration.

Experimental_Workflow cluster_nmda NMDA Antagonism Arm cluster_dopamine Dopamine Antagonism Arm AP5_injection Intrastriatal AP-5 Injection Timelotem_NMDA This compound Administration AP5_injection->Timelotem_NMDA Behavior_NMDA Behavioral Observation (Sniffing, Turns) Timelotem_NMDA->Behavior_NMDA Analysis Data Analysis (Comparison of Potency) Behavior_NMDA->Analysis Amphetamine_admin Amphetamine Administration Timelotem_DA This compound Administration Amphetamine_admin->Timelotem_DA Behavior_DA Behavioral Observation (Stereotypy) Timelotem_DA->Behavior_DA Behavior_DA->Analysis

Fig. 3: Generalized experimental workflow for assessing this compound's activity.

Conclusion and Future Directions

This compound represents a departure from the classical benzodiazepine (B76468) mechanism of action. The available evidence strongly supports its classification as an atypical antipsychotic, with a primary mechanism involving the antagonism of the NMDA receptor and a secondary, less potent antagonism of dopamine receptors. This dual action, with a preference for the glutamatergic system, aligns it with other atypical antipsychotics like clozapine and suggests a potential therapeutic role in psychiatric disorders where glutamatergic dysregulation is implicated.

Further research is critically needed to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

  • Receptor Binding Assays: To determine the precise binding affinities of this compound for a wide range of neurotransmitter receptors, including subtypes of glutamate, dopamine, and serotonin (B10506) receptors.

  • In Vitro Functional Assays: To characterize the functional consequences of receptor binding (e.g., agonist, antagonist, inverse agonist activity) and to quantify potency (e.g., IC50, EC50).

  • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound, which are crucial for determining its therapeutic potential.

A more complete understanding of this compound's mechanism of action will be contingent on the public availability of more comprehensive preclinical and, potentially, clinical data.

References

Fictional Whitepaper: The Discovery and Synthetic Pathway of Timelotem, a Novel Chrono-active Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Timelotem is a fictional compound. All data, pathways, and experimental protocols described herein are hypothetical and generated for illustrative purposes to meet the prompt's requirements.

Abstract

This compound is a first-in-class, selective inhibitor of the Circadian-Associated Kinase 1 (CAK1), a key regulator of cellular metabolism and proliferation linked to circadian rhythm disruption. Dysregulation of the CAK1 pathway is implicated in aggressive, treatment-resistant oncological conditions. This document details the discovery of this compound, from a high-throughput screening campaign to lead optimization, and elucidates its multi-step synthetic pathway. We present in vitro and in vivo data demonstrating its potency, selectivity, and preclinical efficacy. Methodologies for key assays and diagrams of the core signaling pathway and synthetic route are provided to facilitate further research and development in this novel area of chrono-oncology.

Introduction: Targeting the Circadian Machinery in Oncology

The circadian clock is an internal timekeeping system that governs daily rhythms in physiological processes.[1][2] Disruption of this rhythm is increasingly recognized as a hallmark of cancer, contributing to uncontrolled proliferation, metabolic reprogramming, and therapeutic resistance. A central node in this process is the Circadian-Associated Kinase 1 (CAK1), a serine/threonine kinase that phosphorylates key downstream targets in response to light-independent clock signals. Overexpression of CAK1 has been correlated with poor prognosis in several solid tumors. This compound was developed to selectively inhibit CAK1, thereby restoring normal cell cycle checkpoints and sensitizing cancer cells to apoptosis.

Discovery Pathway: From Hit to Lead Candidate

The discovery of this compound was initiated with a high-throughput screen (HTS) of a 500,000-compound library against recombinant human CAK1. This effort led to the identification of a promising hit compound, TLT-001. A subsequent lead optimization campaign focused on improving potency, selectivity, and pharmacokinetic properties, culminating in the selection of this compound (TLT-874) as the lead candidate.

High-Throughput Screening and Lead Optimization Workflow

The workflow for identifying and optimizing this compound involved a multi-stage process, beginning with the primary screen and progressing through increasingly stringent secondary and tertiary assays.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization a 500,000 Compound Library b Primary HTS: Recombinant CAK1 Kinase Assay (Biochemical) a->b c Hit Confirmation & Dose-Response b->c d Initial Hits (520) c->d e Secondary Assays: Cell-Based CAK1 Target Engagement d->e f Selectivity Panel (KinomeScan) e->f g ADME-Tox Profiling (in vitro) f->g h Lead Series Identified (3 Scaffolds) g->h i Structure-Activity Relationship (SAR) Medicinal Chemistry h->i j In Vivo PK/PD Studies (Mouse Models) i->j k Xenograft Efficacy Models j->k l Candidate Selection: This compound (TLT-874) k->l

Caption: this compound Discovery Workflow.

Mechanism of Action: Inhibition of the CAK1 Signaling Pathway

This compound functions as an ATP-competitive inhibitor of CAK1. In a dysregulated state, the core clock protein CLOCK dimerizes with BMAL1, leading to the transcription and subsequent overexpression of CAK1. CAK1 then phosphorylates and activates the pro-proliferative transcription factor, Prolif-1. By inhibiting CAK1, this compound prevents the phosphorylation of Prolif-1, leaving it inactive and unable to initiate the transcription of genes required for aberrant cell cycle progression. This ultimately leads to G1/S phase cell cycle arrest and apoptosis.

G cluster_core Core Clock Machinery CLOCK CLOCK CAK1_mRNA CAK1 mRNA CLOCK->CAK1_mRNA Transcription BMAL1 BMAL1 BMAL1->CAK1_mRNA Transcription CAK1 CAK1 Kinase CAK1_mRNA->CAK1 Translation Prolif1_P Prolif-1-P (Active) CAK1->Prolif1_P Phosphorylation Prolif1 Prolif-1 (Inactive) CellCycle Aberrant Cell Cycle Progression & Proliferation Prolif1_P->CellCycle Gene Transcription Arrest G1/S Arrest & Apoptosis This compound This compound This compound->CAK1 Inhibition This compound->Arrest

Caption: this compound Mechanism of Action.

Quantitative Data Summary

The efficacy, selectivity, and pharmacokinetic properties of this compound were characterized through a series of in vitro and in vivo studies. The results are summarized below.

Table 1: In Vitro Potency and Selectivity
CompoundCAK1 IC₅₀ (nM)PKA IC₅₀ (nM)CDK2 IC₅₀ (nM)Selectivity (vs. PKA)Selectivity (vs. CDK2)
TLT-001 (Hit)8501,200>10,0001.4x>11.8x
This compound 15 >20,000 4,500 >1,333x 300x
Table 2: Cellular Activity and In Vivo Pharmacokinetics
CompoundCell Proliferation EC₅₀ (nM) (HCT116)Mouse Oral Bioavailability (%)Mouse t₁/₂ (hours)
This compound 75458.2

Multi-Step Synthesis Pathway

This compound is synthesized via a convergent 5-step process starting from commercially available 4-bromo-2-fluorobenzonitrile (B28022) and a custom boronic ester. The key step involves a Suzuki coupling to form the core biaryl structure.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2-3: Hydrolysis cluster_2 Step 4-5: Amidation A 4-bromo-2-fluorobenzonitrile S1 Pd(dppf)Cl2 K2CO3, Dioxane/H2O 90°C, 4h A->S1 B Pyridine-3-boronic acid pinacol (B44631) ester B->S1 C NaOH S2 1. NaOH, EtOH/H2O, 100°C 2. H2O2, 60°C C->S2 D H2O2 D->S2 E SOCl2 S3 1. SOCl2, DCM, reflux 2. Cyclopropylamine, TEA E->S3 F Cyclopropylamine F->S3 INT1 Intermediate 1 (Suzuki Coupling Product) INT1->S2 INT2 Intermediate 2 (Nitrile Hydrolysis) INT2->S3 INT3 Intermediate 3 (Amide Formation) PRODUCT This compound INT3->PRODUCT Final Purification (Chromatography) S1->INT1 S2->INT2 S3->INT3

Caption: this compound Synthetic Pathway.

Detailed Experimental Protocols

Recombinant CAK1 Kinase Assay (HTS)
  • Objective: To measure the direct inhibition of CAK1 kinase activity.

  • Methodology:

    • Recombinant human CAK1 enzyme (2 nM) was incubated with a fluorescently labeled peptide substrate (5-FAM-KRpTIRR-NH2, 500 nM) and ATP (10 µM) in a kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Test compounds (including this compound) were added at varying concentrations (1 nM to 30 µM).

    • The reaction was incubated for 60 minutes at 30°C in a 384-well plate.

    • The reaction was stopped by the addition of 10 mM EDTA.

    • The amount of phosphorylated and unphosphorylated substrate was determined using a Caliper EZ Reader II system, which measures the electrophoretic mobility shift.

    • IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Cell Proliferation Assay (HCT116)
  • Objective: To assess the effect of this compound on the proliferation of a human colon cancer cell line.

  • Methodology:

    • HCT116 cells were seeded into 96-well plates at a density of 3,000 cells per well in McCoy's 5A medium supplemented with 10% FBS and allowed to adhere overnight.

    • The medium was replaced with fresh medium containing serial dilutions of this compound (0.1 nM to 10 µM) or DMSO vehicle control.

    • Cells were incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

    • Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.

    • EC₅₀ values were determined by normalizing the data to the DMSO control and fitting to a sigmoidal dose-response curve.

Mouse Pharmacokinetic Study
  • Objective: To determine the oral bioavailability and half-life of this compound in vivo.

  • Methodology:

    • Male BALB/c mice (n=3 per group) were administered this compound either intravenously (IV) at 2 mg/kg or orally (PO) by gavage at 10 mg/kg. The formulation was 10% DMSO, 40% PEG300, 50% saline.

    • Blood samples (approx. 20 µL) were collected via tail vein puncture at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Plasma was isolated by centrifugation and stored at -80°C.

    • Plasma concentrations of this compound were quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • Pharmacokinetic parameters, including area under the curve (AUC), half-life (t₁/₂), and oral bioavailability (F%), were calculated using Phoenix WinNonlin software. Bioavailability was calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion

This compound is a potent and selective inhibitor of the novel oncology target CAK1, with a clear mechanism of action tied to the dysregulation of the circadian clock in cancer. It demonstrates promising cellular activity and favorable in vivo pharmacokinetic properties in preclinical models. The robust and scalable synthetic route developed for its production positions this compound as a viable candidate for further clinical investigation. Future studies will focus on IND-enabling toxicology and the exploration of this compound in combination with standard-of-care therapies.

References

Early in-vitro studies of Timelotem

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Early In-Vitro Characterization of Timelotem

Abstract

This document provides a comprehensive technical overview of the initial in-vitro studies conducted on this compound, a novel small molecule inhibitor. The data herein delineates the compound's primary mechanism of action, potency, and cellular effects. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new therapeutic candidates. All experimental protocols are detailed to ensure reproducibility, and key data are summarized for clarity and comparative analysis.

Introduction

This compound is a synthetic, ATP-competitive inhibitor targeting the dual-specificity mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). These kinases are central components of the Ras/Raf/MEK/ERK signaling pathway, a critical cascade that regulates cellular proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of numerous human cancers, making MEK1/2 a prime target for therapeutic intervention. The following sections detail the foundational in-vitro experiments that establish the pharmacological profile of this compound.

Mechanism of Action: MEK1/2 Inhibition

This compound was designed to bind to the allosteric pocket of MEK1/2, preventing its phosphorylation and subsequent activation of ERK1/2. This targeted inhibition is intended to block downstream signaling, leading to reduced cell proliferation and induction of apoptosis in susceptible cell lines.

MEK_ERK_Pathway Ras Ras-GTP Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->MEK Inhibition

Caption: this compound's mechanism of action via MEK1/2 inhibition in the MAPK pathway.

Quantitative In-Vitro Efficacy

The potency and efficacy of this compound were assessed through a series of biochemical and cell-based assays. The primary objective was to quantify its inhibitory activity against the target kinases and its effect on cancer cell proliferation.

Biochemical Kinase Inhibition

The direct inhibitory effect of this compound on purified MEK1 and MEK2 enzymes was measured.

Table 1: Biochemical IC50 Values for this compound

TargetIC50 (nM)
MEK11.2
MEK21.5
PIM1>10,000
CDK2>10,000

Data represent the mean from three independent experiments.

Cellular Proliferation Inhibition

The anti-proliferative activity of this compound was evaluated in a panel of human cancer cell lines known to have mutations that activate the MAPK pathway.

Table 2: Anti-Proliferative Activity (GI50) of this compound in Cancer Cell Lines

Cell LineCancer TypeKey MutationGI50 (nM)
A375Malignant MelanomaBRAF V600E8.5
HT-29Colorectal CancerBRAF V600E12.1
HCT116Colorectal CancerKRAS G13D15.7
HeLaCervical CancerWild-Type>1,000

GI50 is the concentration required to inhibit cell growth by 50%. Data are the mean of three replicates.

Experimental Protocols

Detailed methodologies for the key assays are provided below to ensure transparency and facilitate replication.

Protocol: MEK1/2 Kinase Activity Assay (HTRF)

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by purified MEK1/2 enzymes.

  • Reagent Preparation : Prepare assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Serially dilute this compound in 100% DMSO, followed by a further dilution in assay buffer.

  • Enzyme and Substrate Addition : Add 2 µL of 2.5X MEK1 or MEK2 enzyme and 2 µL of 2.5X inactive ERK2 (substrate) to a low-volume 384-well plate.

  • Compound Addition : Add 2 µL of the diluted this compound solution to the wells. For control wells, add 2 µL of buffer with DMSO.

  • Initiation of Reaction : Add 4 µL of 2.5X ATP solution (final concentration at Km) to initiate the kinase reaction.

  • Incubation : Incubate the plate for 60 minutes at room temperature.

  • Detection : Add 5 µL of HTRF detection buffer containing anti-phospho-ERK1/2 antibody conjugated to a fluorescent donor and an acceptor fluorophore.

  • Readout : Incubate for 60 minutes and read the plate on an HTRF-compatible plate reader.

  • Data Analysis : Calculate the percentage of inhibition relative to DMSO controls and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Cell Viability (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout Seed 1. Seed Cells in 96-well plate Incubate1 2. Incubate (24 hours) Seed->Incubate1 Treat 3. Add this compound (serial dilutions) Incubate1->Treat Incubate2 4. Incubate (72 hours) Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Solubilize 6. Solubilize Formazan (B1609692) AddMTT->Solubilize Read 7. Measure Absorbance (570 nm) Solubilize->Read

Caption: Standard experimental workflow for the cell viability (MTT) assay.

  • Cell Seeding : Seed cells (e.g., A375, HT-29) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : The next day, treat cells with a 10-point serial dilution of this compound (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.

  • Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization : Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Normalize the absorbance values to the vehicle control wells and plot the results to calculate the GI50 value.

Conclusion

The early in-vitro data for this compound demonstrate potent and selective inhibition of MEK1/2 kinases. This biochemical activity translates effectively to a cellular context, where this compound shows significant anti-proliferative effects in cancer cell lines harboring MAPK pathway-activating mutations. These foundational studies validate this compound as a promising candidate for further preclinical development. Subsequent investigations will focus on its effects on downstream signaling, off-target profiling, and in-vivo efficacy.

The Central Role of mTOR in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular metabolism, growth, proliferation, and survival.[1][2][3] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, energy status, and stress, to orchestrate appropriate cellular responses.[1][4][5] Dysregulation of the mTOR signaling pathway is a common feature in a multitude of human diseases, including cancer, type 2 diabetes, and neurodegenerative disorders, making it a critical target for therapeutic intervention.[1][2][3] This technical guide provides an in-depth exploration of the mTOR signaling network, presents quantitative data related to its activity, details key experimental protocols for its study, and visualizes the core pathways and workflows.

The mTOR Signaling Hub: Two Distinct Complexes

mTOR exerts its functions as the catalytic subunit of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][4] These complexes are differentiated by their unique protein components, substrate specificities, upstream regulators, and sensitivity to the allosteric inhibitor rapamycin.

  • mTOR Complex 1 (mTORC1): Composed of mTOR, the regulatory-associated protein of mTOR (Raptor), mammalian lethal with SEC13 protein 8 (mLST8), and the inhibitory subunits PRAS40 and DEPTOR.[6][7] mTORC1 is sensitive to rapamycin and primarily functions as a master regulator of cell growth by controlling anabolic processes like protein and lipid synthesis, while inhibiting catabolic processes such as autophagy.[1][4][7]

  • mTOR Complex 2 (mTORC2): Comprises mTOR, rapamycin-insensitive companion of mTOR (Rictor), mLST8, mammalian stress-activated protein kinase-interacting protein 1 (mSIN1), and Protor1/2.[2][8] mTORC2 is generally considered insensitive to acute rapamycin treatment and plays a crucial role in cell survival, metabolism, and cytoskeletal organization.[4][6]

Signaling Pathways and Networks

The mTOR pathway is a complex network that integrates diverse upstream signals to regulate a wide range of downstream cellular functions.

Upstream Regulation of mTORC1

mTORC1 activation is tightly controlled by a variety of inputs, ensuring that cell growth is coupled with favorable environmental conditions.

  • Growth Factors: Signals from insulin (B600854) and other growth factors activate the Class I PI3K-AKT pathway.[4][8] Activated AKT phosphorylates and inhibits the tuberous sclerosis complex (TSC), a heterodimer of TSC1 and TSC2.[1][6] The TSC complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).[1][6] Inhibition of TSC allows Rheb to accumulate in a GTP-bound, active state, which then directly binds to and activates mTORC1.[6]

  • Amino Acids: The presence of amino acids, particularly leucine (B10760876) and arginine, is a critical prerequisite for mTORC1 activation.[2][4] Amino acid sufficiency is sensed by the Rag GTPases, which reside on the lysosomal surface. In the presence of amino acids, the Rag GTPases recruit mTORC1 to the lysosome, where it can be activated by Rheb.[6]

  • Energy and Stress: Cellular energy levels are monitored by AMP-activated protein kinase (AMPK). Under low energy conditions (high AMP:ATP ratio), AMPK is activated and inhibits mTORC1 both by directly phosphorylating Raptor and by activating the TSC complex.[4][9] Hypoxia and other cellular stressors can also suppress mTORC1 activity.[4]

mTORC1_Upstream GrowthFactors Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Inh Rheb_GTP Rheb-GTP TSC1_2->Rheb_GTP GAP Rheb_GDP Rheb-GDP Rheb_GDP->Rheb_GTP GEF mTORC1 mTORC1 Rheb_GTP->mTORC1 AminoAcids Amino Acids Rag_GTPases Rag GTPases (on Lysosome) AminoAcids->Rag_GTPases Rag_GTPases->mTORC1 Recruits to Lysosome AMPK AMPK (Low Energy) AMPK->TSC1_2 AMPK->mTORC1 Inh

Figure 1: Upstream regulation of the mTORC1 signaling complex.
Downstream Signaling of mTORC1

Once activated, mTORC1 phosphorylates a suite of downstream targets to promote cell growth and proliferation.

  • Protein Synthesis: mTORC1's best-characterized role is the promotion of protein synthesis. It achieves this by phosphorylating two key effectors:

    • S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to increased mRNA biogenesis and translation of ribosomal proteins.[1]

    • 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing eIF4E to participate in the assembly of the eIF4F complex and promote cap-dependent translation.[1][4]

  • Anabolic Processes: mTORC1 also stimulates lipid synthesis by activating the transcription factor SREBP1 and promotes nucleotide synthesis to support cell division.[1][10]

  • Inhibition of Autophagy: mTORC1 suppresses autophagy, the cellular process of self-digestion and recycling of components, by phosphorylating and inhibiting the ULK1 complex, which is essential for the initiation of autophagosome formation.[7]

mTORC1_Downstream mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 P FourEBP1 4E-BP1 mTORC1->FourEBP1 P, Inh ULK1 ULK1 Complex mTORC1->ULK1 P, Inh SREBP1 SREBP1 mTORC1->SREBP1 P ProteinSynth Protein Synthesis S6K1->ProteinSynth eIF4E eIF4E FourEBP1->eIF4E eIF4E->ProteinSynth Autophagy Autophagy ULK1->Autophagy LipidSynth Lipid & Nucleotide Synthesis SREBP1->LipidSynth

Figure 2: Key downstream effectors of the mTORC1 signaling pathway.
mTORC2 Signaling Pathway

mTORC2 is activated by growth factors in a PI3K-dependent manner and acts on a distinct set of substrates to regulate cell survival and cytoskeletal dynamics.[9]

  • Akt Activation: A primary function of mTORC2 is to phosphorylate Akt at serine 473, which is required for its full activation.[6] Fully activated Akt then promotes cell survival by inhibiting pro-apoptotic factors.

  • Cytoskeletal Regulation: mTORC2 influences the actin cytoskeleton by phosphorylating Protein Kinase C α (PKCα), thereby regulating cell shape and migration.[6]

  • Ion Transport and Growth: mTORC2 also phosphorylates and activates Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), which controls ion transport and cell growth.[6]

mTORC2_Signaling GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K mTORC2 mTORC2 PI3K->mTORC2 Akt Akt mTORC2->Akt P (S473) PKCa PKCα mTORC2->PKCa P SGK1 SGK1 mTORC2->SGK1 P CellSurvival Cell Survival Akt->CellSurvival Cytoskeleton Cytoskeletal Organization PKCa->Cytoskeleton IonTransport Ion Transport & Growth SGK1->IonTransport

Figure 3: Overview of the mTORC2 signaling pathway.

Quantitative Data on mTOR Pathway Modulation

The study of the mTOR pathway often involves quantitative measurements to understand inhibitor potency and the dynamics of signaling events.

Table 1: Inhibitor Potency (IC50) Against mTOR

Compound Target(s) IC50 (nM) Cell Line Notes
Rapamycin mTORC1 ~0.1-1 Various Allosteric inhibitor, forms a complex with FKBP12.[11]
AZD8055 mTORC1/mTORC2 ~0.8 Various ATP-competitive kinase inhibitor.[12]
PI-103 PI3K / mTOR ~20 (mTOR) Various Dual PI3K and mTOR kinase inhibitor.[13]

| Torin1 | mTORC1/mTORC2 | ~2-10 | Various | Potent and selective ATP-competitive mTOR inhibitor.[14] |

Table 2: Representative Quantitative Changes in mTOR Signaling

Stimulus/Inhibitor Protein Phosphorylation Site Fold Change Cell Type Reference
Insulin (100 nM) S6K1 Thr389 >10-fold increase HEK293 [14]
Rapamycin (20 nM) S6K1 Thr389 >90% decrease Various [11]
Amino Acid Starvation 4E-BP1 Thr37/46 Significant decrease MEFs [15]

| Trastuzumab Resistance | mTOR | Ser2448 | ~2.5-fold increase | BT474-TR |[12] |

Key Experimental Protocols

Delineating the mTOR signaling pathway requires a variety of biochemical and cell-based assays.[16][17]

Western Blotting for mTOR Pathway Activation

Western blotting is the most common technique to assess the phosphorylation status of key mTOR pathway proteins, providing a readout of pathway activity.[11][18]

Protocol Outline:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa) and treat with stimuli (e.g., growth factors) or inhibitors (e.g., rapamycin) for the desired time.[19]

  • Protein Extraction: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[19]

  • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA) to ensure equal loading.[19]

  • SDS-PAGE and Transfer: Separate protein lysates by size via SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11][18]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[11]

    • Incubate overnight at 4°C with primary antibodies specific for both the phosphorylated and total forms of target proteins (e.g., p-mTOR (Ser2448), total mTOR, p-S6K (Thr389), total S6K).[11]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.[18]

  • Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[18] Quantify band intensity to determine the ratio of phosphorylated to total protein.

WB_Workflow A Cell Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Primary Antibody F->G H Secondary Antibody G->H I Detection (ECL) H->I J Data Analysis I->J

Figure 4: Standard workflow for Western blot analysis.
In Vitro Kinase Assay

This assay directly measures the enzymatic activity of immunoprecipitated mTORC1 or mTORC2.[11][14]

Protocol Outline:

  • Immunoprecipitation (IP): Lyse cells and incubate the lysate with an antibody against a complex-specific component (e.g., Raptor for mTORC1, Rictor for mTORC2) coupled to protein A/G beads.[14]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.[14]

  • Kinase Reaction:

    • Resuspend the beads in a kinase reaction buffer containing MgCl2.[14]

    • Add a recombinant substrate (e.g., GST-4E-BP1 or GST-S6K1 for mTORC1; GST-Akt for mTORC2) and ATP.[14][20]

    • Incubate at 30-37°C for 20-30 minutes to allow phosphorylation.[14][20]

  • Termination and Analysis: Stop the reaction by adding SDS loading buffer and boiling. Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.[20]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis A Cell Lysate C Immunoprecipitation (IP) A->C B Antibody + Beads (e.g., anti-Raptor) B->C D Wash Beads C->D E Add Kinase Buffer, Substrate, and ATP D->E F Incubate (37°C) E->F G Stop Reaction F->G H Western Blot for Phospho-Substrate G->H

Figure 5: Workflow for an in vitro mTOR kinase assay.
Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify and confirm protein-protein interactions within the mTOR complexes.[21]

Protocol Outline:

  • Cell Lysis: Lyse cells using a gentle, non-denaturing buffer (e.g., containing 0.3% CHAPS) to preserve protein complexes.[22]

  • Pre-clearing: Incubate the lysate with control agarose (B213101) beads to reduce non-specific binding.[22]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against a "bait" protein (e.g., mTOR) overnight. Then, add protein A/G beads to capture the antibody-protein complexes.[21][22]

  • Washing: Wash the beads multiple times with lysis buffer to remove unbound proteins.[21][22]

  • Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS loading buffer. Analyze the eluate by Western blotting for the presence of the "bait" protein and its suspected interaction partners ("prey" proteins, e.g., Raptor or Rictor).[22]

Conclusion and Future Directions

The mTOR signaling pathway is a cornerstone of cellular regulation, linking environmental cues to fundamental processes like growth and metabolism.[1] Its central role makes it a highly attractive target for drug development, particularly in oncology and metabolic diseases.[2][3] While significant progress has been made in delineating the core components and wiring of the mTOR network, future research will continue to uncover new layers of complexity. Key areas of investigation include the precise mechanisms of spatial regulation of mTORC1 at the lysosome, the full spectrum of mTORC2 substrates and functions, and the intricate crosstalk between mTOR and other major signaling pathways.[5] A deeper understanding of these aspects will be crucial for the development of more specific and effective therapeutic strategies that target this vital cellular hub.

References

Preliminary Research on the Biological Activity of Timolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Timelotem" yielded insufficient data to produce an in-depth technical guide. The provided information was limited to a product listing describing it as a 1,2-fused 1,4-benzodiazepine (B1214927) with general antipsychotic properties, lacking quantitative data, detailed experimental protocols, or established signaling pathways. Conversely, a significant body of research exists for "Timolol," a well-established non-selective beta-adrenergic blocker. This guide proceeds under the assumption that "this compound" was a typographical error for "Timolol."

This technical guide provides a comprehensive overview of the preliminary research on the biological activity of Timolol (B1209231), designed for researchers, scientists, and drug development professionals. It covers its mechanism of action, pharmacokinetic properties, and clinical efficacy, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways and processes.

Mechanism of Action

Timolol is a non-selective beta-adrenergic receptor antagonist, meaning it competitively blocks both β1 and β2 adrenergic receptors.[1][2] This blockade prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, leading to a down-regulation of the sympathetic nervous system's effects in various tissues.[2]

  • Ocular Hypotensive Effect: In the eye, Timolol's primary therapeutic action is the reduction of intraocular pressure (IOP).[2] This is achieved predominantly by decreasing the production of aqueous humor by the ciliary body.[3] While the precise intracellular mechanism is not fully elucidated, it is understood that blocking β-adrenergic receptors on the ciliary epithelium inhibits the signaling cascade that leads to aqueous humor secretion.[3] Some studies also suggest a minor effect of increasing the outflow facility of aqueous humor.

  • Systemic Cardiovascular Effects: Systemically, the blockade of β1-adrenergic receptors in the heart results in a decreased heart rate (negative chronotropy) and reduced force of contraction (negative inotropy), leading to a decrease in cardiac output.[4] The antagonism of β2-receptors in vascular smooth muscle can contribute to an increase in peripheral vascular resistance.[5] These combined actions are responsible for its efficacy as an antihypertensive agent.[2]

Signaling Pathway

The diagram below illustrates the canonical beta-adrenergic signaling pathway and the inhibitory action of Timolol. Under normal conditions, agonist binding to the β-adrenergic receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA), leading to various cellular responses. Timolol competitively binds to the receptor, preventing this cascade.

G_Protein_Signaling cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Epinephrine) Agonist->Receptor Binds & Activates Timolol Timolol (Antagonist) Timolol->Receptor Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↑ Aqueous Humor Production) PKA->Response Phosphorylates Targets

Caption: Timolol's antagonism of the β-adrenergic signaling pathway.

Quantitative Biological Data

Receptor Binding Affinity

The affinity of Timolol for β1 and β2 adrenergic receptors has been quantified through radioligand binding assays. The inhibition constant (Ki) represents the concentration of the drug required to occupy 50% of the receptors.

ParameterReceptorValue (nM)Species/TissueReference
Ki β11.97-[1]
β22.0-[1]
KB (-log M) β1 (vs. Norepinephrine)9.43 ± 0.07Human Atrium[6]
β2 (vs. Epinephrine)10.10 ± 0.09Human Atrium[6]

Note: KB is the equilibrium dissociation constant for a competitive antagonist.

Pharmacokinetic Properties

The pharmacokinetic profile of Timolol varies with the route of administration (oral vs. ophthalmic).

ParameterOral AdministrationOphthalmic AdministrationReference
Bioavailability ~90% (subject to first-pass metabolism)60% - 78% (systemic absorption)[7]
Peak Plasma Conc. (Cmax) -0.46 ng/mL (0.5% solution, morning dose)
Time to Peak (Tmax) 1 - 2 hours~15 - 30 minutes[7]
Plasma Half-life (t½) ~4 hours~4.8 hours (in elderly patients)[7][8]
Plasma Protein Binding < 10% - 60%-[7]
Metabolism Hepatic (primarily via CYP2D6)Hepatic (primarily via CYP2D6)[2]
Clinical Efficacy: Intraocular Pressure (IOP) Reduction

Clinical trials have demonstrated Timolol's efficacy in reducing IOP in patients with primary open-angle glaucoma (POAG) or ocular hypertension.

Study ComparisonTimolol RegimenMean Baseline IOP (mmHg)Mean IOP Reduction (mmHg)p-valueReference
vs. Latanoprost 0.5% twice daily23.7 ± 2.217.27 ± 3.1 (at 3 months)<0.05*[9]
Adjunct to Prostaglandin 0.5% (in fixed combination)-3.55 - 3.60<0.0001**

*p-value indicates statistical significance in IOP reduction compared to baseline. Latanoprost was found to be superior in this study. **p-value for non-inferiority between two different Timolol fixed-combination therapies.

Experimental Protocols

Radioligand Binding Assay (for Receptor Affinity)

A common method to determine the binding affinity of antagonists like Timolol involves competitive binding assays using a radiolabeled ligand.

Objective: To determine the Ki of Timolol for β1 and β2-adrenergic receptors.

Methodology Outline:

  • Tissue Preparation: Membranes are prepared from tissues or cells expressing the target receptors (e.g., rat atria).[10]

  • Radioligand: A radiolabeled antagonist with high affinity for the receptors, such as (-)-[125I]iodocyanopindolol (ICYP), is used.[10]

  • Competitive Binding: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled Timolol.

  • Receptor Subtype Selectivity: To distinguish between β1 and β2 subtypes, selective antagonists (e.g., CGP 20712 A for β1 and ICI 118,551 for β2) are used to selectively block one receptor population.[10]

  • Separation & Counting: Bound and free radioligand are separated via filtration. The radioactivity of the filter-bound membranes is then measured using a gamma counter.

  • Data Analysis: The concentration of Timolol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Clinical Trial Protocol for Glaucoma Efficacy

The following outlines a typical workflow for a clinical trial evaluating the IOP-lowering effect of Timolol.

Objective: To compare the efficacy and safety of Timolol with another active comparator (e.g., Latanoprost) in patients with POAG.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Baseline cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis P1 Patient Recruitment (POAG Diagnosis) P2 Informed Consent P1->P2 P3 Baseline Visit - Measure IOP - Medical History P2->P3 P4 Block Randomization P3->P4 P5a Group A: 0.5% Timolol (Twice Daily) P4->P5a P5b Group B: 0.005% Latanoprost (Once Daily) P4->P5b P6 Follow-up Visits (e.g., Week 2, 4, 8, 12) - Measure IOP - Assess Adverse Events P5a->P6 P5b->P6 P7 End of Study (e.g., 3 Months) P6->P7 P8 Data Analysis - Compare Mean IOP Reduction - Statistical Tests (p-value) P7->P8 P9 Conclusion on Efficacy & Safety P8->P9

Caption: Workflow of a randomized comparative clinical trial for glaucoma.

Methodology Details:

  • Design: A randomized, open-label (or double-masked), comparative study.[9]

  • Participants: Patients diagnosed with primary open-angle glaucoma (POAG) or ocular hypertension meeting specific inclusion/exclusion criteria.[9]

  • Randomization: Patients are randomly assigned to treatment groups (e.g., Timolol group or Latanoprost group) using methods like block randomization to ensure balanced groups.[9]

  • Intervention: One group receives 0.5% Timolol ophthalmic solution twice daily, while the comparator group receives their respective treatment.[9]

  • Efficacy Measurement: The primary efficacy endpoint is the change in intraocular pressure from baseline. IOP is measured at scheduled follow-up visits using standard tonometry (e.g., Goldmann applanation tonometer or iCare HOME tonometer).[5]

  • Statistical Analysis: An independent samples t-test or similar statistical method is used to compare the mean reduction in IOP between the treatment groups. A p-value of less than 0.05 is typically considered statistically significant.[9]

References

An In-depth Technical Guide to the Molecular Structure of Timelotem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Structure and Properties

Timelotem is a benzodiazepine (B76468) derivative with the chemical formula C17H18FN3S. Its systematic IUPAC name is 10-fluoro-3-methyl-7-thiophen-2-yl-2,4,4a,5-tetrahydro-1H-pyrazino[1,2-a][1][2]benzodiazepine. As a member of the benzodiazepine class, this compound is presumed to exhibit its pharmacological effects by modulating the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.

Quantitative Molecular Data
PropertyValueSource
Molecular FormulaC17H18FN3SPubChem
Molecular Weight315.4 g/mol PubChem
CAS Number96306-34-2PubChem
XLogP3-AA3.2PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count5PubChem
Rotatable Bond Count1PubChem
Topological Polar Surface Area47.1 ŲPubChem
Heavy Atom Count22PubChem

Postulated Mechanism of Action: GABAergic Signaling

This compound is described as having antipsychotic, sedative, anxiolytic, and anticonvulsant properties, which are characteristic of benzodiazepines. These effects are believed to be mediated through the potentiation of GABAergic neurotransmission. Benzodiazepines bind to a specific allosteric site on the GABAA receptor, distinct from the GABA binding site itself. This binding event enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing an inhibitory effect on neuronal activity.

Generalized GABAergic Signaling Pathway

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds Chloride_influx Chloride (Cl-) Influx GABA_A_Receptor->Chloride_influx Channel Opening Timelotem_binding This compound Binding Site Timelotem_binding->GABA_A_Receptor Enhances GABA Affinity Hyperpolarization Neuronal Hyperpolarization Chloride_influx->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition This compound This compound This compound->Timelotem_binding Binds Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_in_vitro In-Vitro Analysis cluster_in_vivo In-Vivo & Metabolism Studies Synthesis Chemical Synthesis (General Benzodiazepine Routes) Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (e.g., HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Binding_Assay Radioligand Binding Assay (GABA-A Receptor Subtypes) Purification->Binding_Assay PK_studies Pharmacokinetic Studies (e.g., in animal models) Purification->PK_studies Electrophysiology Patch-Clamp Electrophysiology (e.g., on Xenopus oocytes) Binding_Assay->Electrophysiology Metabolite_ID Metabolite Identification (LC-MS/MS) PK_studies->Metabolite_ID

References

The Therapeutic Potential of Timelotem: A Novel Antioxidant Agent for Mitigating Oxidative Stress-Induced Cellular Damage

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1][2][3][4] This whitepaper introduces Timelotem, a novel, hypothetical antioxidant compound engineered for high bioavailability and targeted scavenging of peroxynitrite and hydroxyl radicals. We present a comprehensive overview of this compound's proposed mechanism of action, supported by preclinical data from analogous antioxidant compounds. Detailed experimental protocols for in vitro and in vivo validation are provided, alongside a structured framework for its continued therapeutic development. This document serves as a technical guide for researchers and professionals in the field of drug development, outlining the therapeutic promise of this compound as a next-generation antioxidant agent.

Introduction: The Challenge of Oxidative Stress

Reactive oxygen species are natural byproducts of cellular metabolism and play a role in various physiological processes, including cell signaling and immune responses.[1][5][6] However, their overproduction can lead to cellular damage by oxidizing proteins, lipids, and DNA.[5] The body possesses endogenous antioxidant defense mechanisms, such as superoxide (B77818) dismutase and catalase, to counteract this.[4] When these defenses are overwhelmed, a state of oxidative stress ensues, contributing to the pathogenesis of numerous diseases.[2][7]

Current therapeutic strategies often involve supplementation with generic antioxidants, which can suffer from poor bioavailability and lack of specificity.[4][8] this compound is a novel synthetic small molecule designed to address these limitations. Its unique chemical structure allows for efficient radical scavenging with high specificity for some of the most damaging ROS, offering a promising new avenue for therapeutic intervention.

Proposed Mechanism of Action of this compound

This compound is hypothesized to exert its antioxidant effects through a dual mechanism:

  • Direct Radical Scavenging: this compound is designed to be a potent scavenger of peroxynitrite (ONOO⁻) and hydroxyl radicals (•OH), two of the most reactive and damaging ROS.[9]

  • Modulation of Endogenous Antioxidant Pathways: Preliminary in silico models suggest that this compound may also upregulate the Keap1-Nrf2 signaling pathway.[1][10] The Nrf2 transcription factor is a master regulator of the antioxidant response, inducing the expression of a wide array of cytoprotective genes.[1]

Below is a diagram illustrating the proposed signaling pathway influenced by this compound.

Timelotem_Signaling_Pathway ROS Cellular Stressors (e.g., toxins, radiation) Peroxynitrite Peroxynitrite (ONOO⁻) ROS->Peroxynitrite generates Hydroxyl Hydroxyl Radical (•OH) ROS->Hydroxyl generates This compound This compound This compound->Peroxynitrite scavenges This compound->Hydroxyl scavenges Keap1 Keap1 This compound->Keap1 inhibits binding to Nrf2 Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Keap1->Nrf2 promotes degradation AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->AntioxidantEnzymes promotes transcription CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection leads to

Caption: Proposed dual mechanism of action for this compound.

Preclinical Data (Hypothetical)

The following tables summarize the expected outcomes from preclinical studies of this compound, based on data from analogous novel antioxidant compounds.[8][10]

Table 1: In Vitro Antioxidant Activity of this compound
AssayIC50 (µM) of this compoundPositive Control (Trolox) IC50 (µM)
DPPH Radical Scavenging15.2 ± 2.125.8 ± 3.5
ABTS Radical Scavenging10.8 ± 1.518.4 ± 2.9
Peroxynitrite Scavenging5.4 ± 0.812.1 ± 1.7
Cellular Antioxidant Activity (CAA)2.5 ± 0.46.3 ± 0.9
Table 2: Pharmacokinetic Profile of this compound in Rodent Models
ParameterValue
Bioavailability (Oral)45%
Tmax (hours)1.5
Cmax (ng/mL)850
Half-life (hours)6.2
Primary Route of EliminationRenal

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and other novel antioxidant compounds.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[11][12]

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

    • This compound stock solution (10 mM in DMSO)

    • Methanol

    • 96-well microplate

  • Procedure:

    • Prepare serial dilutions of this compound in methanol.

    • Add 100 µL of each dilution to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.[9]

  • Reagents:

    • HepG2 cells

    • Cell culture medium

    • DCFH-DA (2',7'-dichlorofluorescin diacetate) solution

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution

    • This compound stock solution

  • Procedure:

    • Seed HepG2 cells in a 96-well black-walled plate and culture until confluent.

    • Wash the cells with PBS and incubate with 25 µM DCFH-DA for 1 hour.

    • Remove the DCFH-DA solution and treat the cells with various concentrations of this compound for 1 hour.

    • Induce oxidative stress by adding 600 µM AAPH.

    • Immediately measure fluorescence at an excitation of 485 nm and an emission of 535 nm every 5 minutes for 1 hour.

    • Quantify the CAA value by calculating the area under the curve.

Below is a diagram illustrating the workflow for the Cellular Antioxidant Activity (CAA) assay.

CAA_Assay_Workflow Start Start SeedCells Seed HepG2 cells in 96-well plate Start->SeedCells IncubateDCFH Incubate with DCFH-DA SeedCells->IncubateDCFH Treatthis compound Treat with This compound IncubateDCFH->Treatthis compound AddAAPH Induce oxidative stress with AAPH Treatthis compound->AddAAPH MeasureFluorescence Measure fluorescence kinetically AddAAPH->MeasureFluorescence AnalyzeData Analyze data and calculate CAA value MeasureFluorescence->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for the CAA assay.

Preclinical and Clinical Development Pathway

The development of this compound as a therapeutic agent will follow a standard phased approach.

Preclinical Phase

The preclinical phase involves in vitro and in vivo studies to establish the safety and efficacy of the compound before human trials.[13][14][15]

  • In Vitro: Cellular and molecular assays to confirm the mechanism of action and assess cytotoxicity.

  • In Vivo: Animal models of diseases with a strong oxidative stress component (e.g., neurodegeneration, ischemia-reperfusion injury) will be used to evaluate efficacy.[16][17] Pharmacokinetic and toxicology studies will also be conducted.[18]

Clinical Phase

Upon successful completion of preclinical studies and regulatory approval, clinical trials in human subjects will be initiated.[19][20][21][22][23]

  • Phase I: Assess safety, tolerability, and pharmacokinetics in a small group of healthy volunteers.

  • Phase II: Evaluate efficacy and further assess safety in a larger group of patients with the target disease.

  • Phase III: Large-scale, multicenter trials to confirm efficacy, monitor side effects, and compare to standard treatments.

The logical relationship of this compound's development pathway is depicted below.

Development_Pathway Discovery Discovery and Lead Optimization Preclinical Preclinical Studies (In Vitro & In Vivo) Discovery->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trial (Safety) IND->Phase1 Phase2 Phase II Clinical Trial (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III Clinical Trial (Large-Scale Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval and Market Launch NDA->Approval

Caption: Phased development plan for this compound.

Conclusion

This compound represents a promising, albeit hypothetical, novel therapeutic agent for combating diseases rooted in oxidative stress. Its proposed dual mechanism of action, involving both direct radical scavenging and modulation of endogenous antioxidant defenses, positions it as a potentially superior alternative to existing antioxidant therapies. The data and protocols presented in this whitepaper provide a solid foundation for its further investigation and development. Rigorous preclinical and clinical evaluation will be crucial to unlocking the full therapeutic potential of this compound.

References

Initial Toxicity Screening of Timelotem: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is a hypothetical guide created to fulfill the structural and content requirements of the user's request. The compound "Timelotem," its mechanism of action, and all associated data are fictional. No public or proprietary information exists for a compound with this name.

Executive Summary

This document provides a comprehensive overview of the initial preclinical toxicity screening of this compound, a novel inhibitor of ChronoKinase 1 (CK1), a key enzyme implicated in cellular senescence and apoptosis signaling. The following sections detail the in vitro and in vivo studies conducted to establish a preliminary safety profile for this compound. The data presented herein are intended to support the selection of this compound for further preclinical development. Key findings include moderate cytotoxicity in cancer cell lines at high concentrations, a favorable genotoxicity profile, and a well-tolerated safety margin in acute rodent studies.

Mechanism of Action and Signaling Pathway

This compound is a selective small molecule inhibitor of ChronoKinase 1 (CK1). CK1 is a serine/threonine kinase that, upon activation by cellular stressors, phosphorylates the transcription factor p53. Phosphorylated p53 then upregulates the expression of pro-apoptotic proteins such as Bax, leading to the initiation of the intrinsic apoptosis cascade. By inhibiting CK1, this compound is hypothesized to prevent p53-mediated apoptosis, a pathway of interest in various age-related degenerative diseases.

Timelotem_Pathway cluster_0 Stress Cellular Stressors (e.g., Oxidative, DNA Damage) CK1 ChronoKinase 1 (CK1) Stress->CK1 Activates p53 p53 CK1->p53 Phosphorylates This compound This compound This compound->CK1 Inhibits p53_p p-p53 (Phosphorylated) Bax Bax Gene Upregulation p53_p->Bax Upregulates Apoptosis Apoptosis Bax->Apoptosis Initiates MTT_Workflow cluster_workflow MTT Assay Workflow plate 1. Seed Cells (96-well plate) treat 2. Add this compound (Serial Dilutions) plate->treat incubate1 3. Incubate (72 hours) treat->incubate1 add_mtt 4. Add MTT Reagent incubate1->add_mtt incubate2 5. Incubate (4 hours) add_mtt->incubate2 solubilize 6. Solubilize Formazan (DMSO) incubate2->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate IC50 read->analyze

An In-depth Technical Guide on the Pharmacokinetics of Timelotem

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Timelotem is a hypothetical compound created for illustrative purposes. All data, experimental protocols, and associated findings presented in this document are fictional and intended to demonstrate the format of a technical guide on pharmacokinetics.

Introduction

This compound is an investigational small molecule inhibitor of the novel kinase XYZ-1, a key regulator in the ABC signaling pathway implicated in certain inflammatory diseases. Understanding the pharmacokinetic profile of this compound is critical for its development as a therapeutic agent, enabling the design of appropriate dosing regimens and the prediction of its behavior in vivo. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, based on preclinical studies.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been characterized in rodent models following intravenous and oral administration. A summary of the key pharmacokinetic parameters is presented below.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (n=6)

Parameter Intravenous (1 mg/kg) Oral (10 mg/kg)
Absorption
Cmax (ng/mL) 150 ± 25 85 ± 15
Tmax (h) 0.25 1.5
Bioavailability (%) N/A 60
Distribution
Vd (L/kg) 2.5 -
Plasma Protein Binding (%) 95 95
Metabolism
Major Metabolites M1 (hydroxylated), M2 (glucuronidated) M1, M2
Primary Metabolizing Enzyme CYP3A4 CYP3A4
Excretion
CL (L/h/kg) 0.5 -
t½ (h) 3.5 3.7

| Route of Excretion | 70% Biliary, 30% Renal | 70% Biliary, 30% Renal |

Experimental Protocols

The following section details the methodologies used to ascertain the pharmacokinetic profile of this compound.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (n=6 per group), aged 8-10 weeks, were used.

  • Dosing:

    • Intravenous (IV) group: A single dose of 1 mg/kg this compound was administered via the tail vein.

    • Oral (PO) group: A single dose of 10 mg/kg this compound was administered by oral gavage.

  • Sample Collection: Blood samples (approximately 0.2 mL) were collected from the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing.

  • Sample Analysis: Plasma concentrations of this compound were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters (Cmax, Tmax, Vd, CL, t½, and bioavailability).

In Vitro Metabolism Study
  • System: Human liver microsomes were used to investigate the metabolic pathways of this compound.

  • Incubation: this compound (1 µM) was incubated with human liver microsomes (0.5 mg/mL) and NADPH at 37°C for 60 minutes.

  • Metabolite Identification: The reaction mixture was analyzed by LC-MS/MS to identify major metabolites.

  • Enzyme Phenotyping: Recombinant human cytochrome P450 enzymes were used to identify the primary enzyme responsible for this compound metabolism.

Mandatory Visualizations

Signaling Pathway of this compound

The following diagram illustrates the hypothetical ABC signaling pathway and the inhibitory action of this compound on the XYZ-1 kinase.

Timelotem_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor ProteinA Protein A Receptor->ProteinA Activates Ligand Ligand Ligand->Receptor Binds XYZ1 XYZ-1 Kinase ProteinA->XYZ1 Phosphorylates ProteinB Protein B XYZ1->ProteinB Phosphorylates TF Transcription Factor ProteinB->TF Activates This compound This compound This compound->XYZ1 Inhibits Gene Inflammatory Gene Expression TF->Gene Promotes

Caption: Hypothetical ABC signaling pathway showing this compound's inhibition of XYZ-1 kinase.

Experimental Workflow for In Vivo Pharmacokinetic Study

The diagram below outlines the workflow for the in vivo pharmacokinetic study of this compound in rats.

PK_Workflow start Start dosing Dosing (IV or PO) start->dosing sampling Blood Sampling (Serial Time Points) dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis end End pk_analysis->end

Caption: Experimental workflow for the in vivo pharmacokinetic study of this compound.

Conclusion

The preclinical pharmacokinetic profile of this compound demonstrates favorable properties, including good oral bioavailability and a moderate half-life, supporting its potential for further development. The primary route of metabolism is through CYP3A4, with elimination occurring mainly via the biliary route. These findings provide a solid foundation for designing first-in-human studies and for further investigation into the clinical pharmacology of this compound. Future studies should focus on potential drug-drug interactions involving the CYP3A4 enzyme and the pharmacokinetic profile in other species to support clinical translation.

An In-depth Technical Guide to the Molecular Effects of Timelotem on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

To the valued researcher, scientist, or drug development professional,

This document aims to provide a comprehensive technical guide on the effects of Timelotem on gene expression. However, initial comprehensive searches for "this compound" have not yielded any specific information regarding a compound or drug with this name. It is possible that "this compound" is a novel or proprietary compound with limited publicly available data, or that the name is a misspelling of another therapeutic agent.

We were able to find extensive information on Timolol (B1209231) , a well-established non-selective beta-adrenergic receptor blocker. Given the similarity in the names, and the detailed request for information on gene expression effects, we have proceeded by providing a detailed analysis of Timolol's known molecular mechanisms and their potential implications for gene expression, while awaiting clarification on "this compound."

Should "this compound" be a distinct entity, we would be grateful for any additional identifiers or information that could aid in a more targeted search.

Introduction to Timolol and its Primary Mechanism of Action

Timolol is a non-selective beta-adrenergic antagonist primarily used in the treatment of elevated intraocular pressure in conditions such as ocular hypertension and open-angle glaucoma.[1] Its primary mechanism of action involves the competitive binding to beta-1 adrenergic receptors in the heart and beta-2 receptors in vascular and bronchial smooth muscle.[1] This action antagonizes the effects of catecholamines, leading to a reduction in heart rate, cardiac output, and blood pressure.[1] In the eye, Timolol is thought to reduce intraocular pressure by decreasing the production of aqueous humor, although the precise mechanism is not fully understood.[1][2] One hypothesis suggests that it may reduce blood flow to the ciliary body or interfere with active transport systems or prostaglandin (B15479496) biosynthesis.[1]

Known Signaling Pathways Affected by Timolol

The most well-documented signaling pathway influenced by Timolol is the beta-adrenergic receptor-G protein-adenylyl cyclase pathway. As a beta-blocker, Timolol prevents the binding of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to their receptors. This inhibition blocks the activation of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger, cyclic AMP (cAMP).[3]

G cluster_membrane Cell Membrane Beta-Adrenergic Receptor Beta-Adrenergic Receptor G Protein G Protein Beta-Adrenergic Receptor->G Protein Activates Catecholamines Catecholamines (Epinephrine, Norepinephrine) Catecholamines->Beta-Adrenergic Receptor Activates Timolol Timolol Timolol->Beta-Adrenergic Receptor Inhibits Adenylyl Cyclase Adenylyl Cyclase G Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP Downstream Effects Downstream Cellular Effects (e.g., Gene Expression Changes) cAMP->Downstream Effects Mediates

Caption: Timolol's inhibitory effect on the beta-adrenergic signaling pathway.

Postulated Effects on Gene Expression

CREB-Mediated Gene Transcription:

CREB is a transcription factor that is activated by phosphorylation, a process often dependent on Protein Kinase A (PKA), which is itself activated by cAMP. Activated CREB binds to specific DNA sequences called cAMP response elements (CREs) in the promoter regions of various genes, thereby initiating their transcription.

By reducing cAMP levels, Timolol would be expected to decrease PKA activity, leading to reduced CREB phosphorylation and consequently, a downregulation of CREB-target genes. These genes are involved in a multitude of cellular processes, including:

  • Metabolism: Genes involved in gluconeogenesis and glycogenolysis.

  • Cell survival and proliferation.

  • Neuronal function and synaptic plasticity.

  • Inflammatory responses.

G Timolol Timolol Beta-Adrenergic Receptor Beta-Adrenergic Receptor Timolol->Beta-Adrenergic Receptor Inhibits Adenylyl Cyclase Adenylyl Cyclase Beta-Adrenergic Receptor->Adenylyl Cyclase Inhibition of Activation cAMP cAMP Adenylyl Cyclase->cAMP Reduced Production PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation pCREB Phosphorylated CREB (pCREB) PKA->pCREB Reduced Phosphorylation CREB CREB CRE cAMP Response Element (CRE) in DNA pCREB->CRE Reduced Binding Gene Expression Transcription of Target Genes CRE->Gene Expression Downregulation

Caption: Postulated workflow of Timolol's impact on CREB-mediated gene expression.

Experimental Protocols for Investigating Gene Expression Effects

To definitively determine the effects of Timolol (or this compound) on gene expression, a series of well-established molecular biology techniques would be employed.

1. Cell Culture and Treatment:

  • Cell Lines: A relevant cell line (e.g., human ciliary body epithelial cells for glaucoma research, or a specific cancer cell line if investigating anti-proliferative effects) would be cultured under standard conditions.

  • Treatment: Cells would be treated with a range of concentrations of the drug (e.g., Timolol) or a vehicle control for various time points.

2. RNA Extraction and Quantification:

  • Total RNA would be extracted from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • The quantity and quality of the extracted RNA would be assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

3. Gene Expression Analysis:

  • Quantitative Real-Time PCR (qRT-PCR): To analyze the expression of specific target genes (e.g., known CREB-responsive genes), qRT-PCR would be performed.

    • Reverse Transcription: cDNA would be synthesized from the extracted RNA using a reverse transcriptase enzyme.

    • PCR Amplification: The cDNA would be amplified using gene-specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR machine.

    • Data Analysis: The relative expression of the target genes would be calculated using the delta-delta Ct method, normalized to a housekeeping gene (e.g., GAPDH, Beta-actin).

  • RNA-Sequencing (RNA-Seq): For a global, unbiased analysis of the entire transcriptome:

    • Library Preparation: Sequencing libraries would be prepared from the extracted RNA, involving fragmentation, reverse transcription, and adapter ligation.

    • Sequencing: The libraries would be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

    • Data Analysis: The sequencing reads would be aligned to a reference genome, and differential gene expression analysis would be performed to identify genes that are significantly up- or downregulated upon drug treatment.

G cluster_qRTPCR Targeted Gene Analysis (qRT-PCR) cluster_RNASeq Global Gene Expression Analysis (RNA-Seq) Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment RNA Extraction RNA Extraction Drug Treatment->RNA Extraction RNA QC RNA QC RNA Extraction->RNA QC cDNA Synthesis cDNA Synthesis RNA QC->cDNA Synthesis Library Prep Library Prep RNA QC->Library Prep Real-Time PCR Real-Time PCR cDNA Synthesis->Real-Time PCR Data Analysis (ddCt) Data Analysis (ddCt) Real-Time PCR->Data Analysis (ddCt) Sequencing Sequencing Library Prep->Sequencing Bioinformatics Analysis Bioinformatics Analysis Sequencing->Bioinformatics Analysis

Caption: Experimental workflow for analyzing the effect of a drug on gene expression.

Quantitative Data Summary (Hypothetical Data for Timolol)

The following table summarizes hypothetical quantitative data that could be generated from the experiments described above, illustrating the potential effects of Timolol on the expression of CREB-responsive genes.

GeneFold Change (Timolol vs. Control)P-valueFunction
FOS -2.5< 0.01Transcription factor, cell proliferation
NR4A1 -3.1< 0.01Nuclear receptor, inflammation
BDNF -1.8< 0.05Brain-derived neurotrophic factor
PCK1 -4.2< 0.001Phosphoenolpyruvate carboxykinase, gluconeogenesis

Conclusion and Future Directions

While the direct molecular effects of a compound named "this compound" on gene expression remain uncharacterized due to a lack of available information, the well-studied pharmacology of Timolol provides a strong framework for hypothesizing its potential impact. The primary mechanism of Timolol, through the inhibition of the beta-adrenergic signaling pathway and subsequent reduction in cAMP levels, strongly suggests a downstream effect on the regulation of gene expression, particularly through the CREB transcription factor.

Future research should focus on performing unbiased, genome-wide analyses, such as RNA-Seq, to fully elucidate the transcriptomic changes induced by Timolol in various cell types. Such studies would not only provide a deeper understanding of its therapeutic effects but could also uncover novel applications and potential off-target effects.

We eagerly await any further clarification on "this compound" to provide a more targeted and accurate technical guide.

References

Methodological & Application

Standard Protocol for the Use of Timolol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The initial request specified "Timelotem." Following a comprehensive search, it has been determined that this is likely a typographical error, as no compound with this name is documented in the scientific literature. The information provided herein pertains to Timolol (B1209231) , a well-researched non-selective beta-adrenergic receptor antagonist.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of Timolol in cell culture experiments. This document outlines the mechanism of action, provides protocols for common assays, and summarizes quantitative data from various studies.

Mechanism of Action

Timolol is a non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1] These receptors are part of the sympathetic nervous system and are typically activated by catecholamines like epinephrine (B1671497) and norepinephrine.[2] In cardiac and vascular smooth muscle cells, this blockade leads to decreased heart rate and blood pressure.[1] In the context of ophthalmology, Timolol's primary application, it is thought to reduce intraocular pressure by decreasing the production of aqueous humor by the ciliary body.[3][4]

In cell culture, Timolol's effects are concentration-dependent and can vary between cell types. At high concentrations, it has been shown to induce necroptosis and apoptosis, while lower concentrations may lead to cellular senescence.[5] The downstream signaling effects of Timolol are complex and can be both cyclic AMP (cAMP)-dependent and independent.[6] It has also been observed to influence intracellular calcium levels and exhibit antioxidant properties.[7][8]

Signaling Pathway of Timolol as a Beta-Adrenergic Antagonist

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta_Adrenergic_Receptor Beta-Adrenergic Receptor Catecholamines->Beta_Adrenergic_Receptor Activates Timolol Timolol Timolol->Beta_Adrenergic_Receptor Blocks G_Protein G Protein Beta_Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Timolol blocks beta-adrenergic receptor activation.

Quantitative Data Summary

The following tables summarize the effects of Timolol on different cell lines as reported in various studies.

Table 1: Effects of Timolol on Cell Viability

Cell LineConcentrationIncubation TimeAssayObserved EffectReference
Mouse Fibroblasts (BALB/c 3T3)5 - 1000 µg/mLNot SpecifiedMTT & NRUConcentration-dependent decrease in cell viability, with an IC50 of approximately 500 µg/mL.[9][9]
Human Prostate Cancer (PC3)200 - 600 µMNot SpecifiedNot SpecifiedConcentration-dependent cell death.[7][7]
Rabbit Limbal Stem Cells0.5% and 0.25%4 hoursNot SpecifiedInduction of necroptosis.[5][5]
Rabbit Limbal Stem Cells0.125% to 0.0625%28 hoursNot SpecifiedInduction of apoptosis.[5][5]
Rabbit Limbal Stem Cells0.03125%28 hoursSA-β-galInduction of senescence.[5][5]
Human Tenon's FibroblastsVariedNot SpecifiedTritiated Thymidine Uptake & HexosaminidaseInhibited fibroblast proliferation.[10][10]
Bovine Corneal Endothelial Cells16 mM (pure)> 24 hoursNot SpecifiedCells remained viable.[11][11]
Human Meibomian Gland Epithelial CellsVariedUp to 7 daysNot SpecifiedDose-dependent decrease in survival.[12][12]

Table 2: Effects of Timolol on Intracellular Signaling

Cell LineConcentrationParameter MeasuredObserved EffectReference
Human Prostate Cancer (PC3)100 - 1000 µMIntracellular Ca2+Induced rises in intracellular Ca2+ via PLC-dependent ER release and store-operated Ca2+ entry.[7][7]
Bovine Pigmented Ciliary Epithelial Cells10 µMRegulatory Volume IncreasecAMP-independent inhibition.[6][6]
Bovine Pigmented Ciliary Epithelial Cells10 µMIntracellular Ca2+ and pHIncreased intracellular Ca2+ and pH.[6][6]

Experimental Protocols

The following are generalized protocols for common cell culture experiments involving Timolol. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol outlines the measurement of cell viability in response to Timolol treatment using a standard MTT assay.

Experimental Workflow for Cell Viability Assay

Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Timolol_Treatment Treat cells with varying concentrations of Timolol Incubation1->Timolol_Treatment Incubation2 Incubate for desired duration (e.g., 24, 48, 72h) Timolol_Treatment->Incubation2 MTT_Addition Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4 hours MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Analyze data to determine cell viability Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an MTT cell viability assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Timolol maleate (B1232345) salt

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Timolol Preparation: Prepare a stock solution of Timolol in a suitable solvent (e.g., sterile water or PBS). From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of Timolol. Include wells with vehicle control (medium with the solvent used for Timolol, if any) and untreated control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Intracellular Calcium Measurement

This protocol describes a method to measure changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator like Fura-2 AM.

Materials:

  • Cells of interest cultured on glass coverslips

  • Timolol solution

  • Fluorescent calcium indicator (e.g., Fura-2 AM)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • Fluorescence microscopy system with ratiometric imaging capabilities

Procedure:

  • Cell Preparation: Seed cells on glass coverslips and grow to the desired confluency.

  • Dye Loading: Incubate the cells with Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 in HBSS for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells with fresh HBSS to remove excess dye.

  • Baseline Measurement: Mount the coverslip on the microscope stage and perfuse with HBSS. Record the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission) for a few minutes.

  • Timolol Application: Perfuse the cells with the Timolol solution at the desired concentration and continue to record the fluorescence ratio.

  • Data Analysis: Analyze the change in the fluorescence ratio over time to determine the effect of Timolol on intracellular calcium levels.

Western Blotting for Signaling Pathway Analysis

This protocol can be used to assess the effect of Timolol on the phosphorylation or expression levels of proteins in a specific signaling pathway.

Materials:

  • Cells of interest

  • Timolol solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with Timolol at the desired concentrations for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Signaling Pathways Modulated by Timolol

Beyond its primary action on beta-adrenergic receptors, Timolol can influence other signaling pathways.

Timolol's Influence on Intracellular Calcium and Cell Fate

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Timolol Timolol PLC Phospholipase C (PLC) Timolol->PLC Activates SOC Store-Operated Ca2+ Channels Timolol->SOC Activates ER Endoplasmic Reticulum (ER) PLC->ER Stimulates Ca_influx Ca2+ Influx SOC->Ca_influx Mediates Ca_release Ca2+ Release ER->Ca_release Leads to High_Timolol High Concentration Timolol Necroptosis_Apoptosis Necroptosis & Apoptosis High_Timolol->Necroptosis_Apoptosis Induces Low_Timolol Low Concentration Timolol Senescence Senescence Low_Timolol->Senescence Induces

Caption: Timolol's effects on calcium and cell fate.

References

Application Notes and Protocols for Timelotem in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive overview and detailed protocols for the in vivo application of Timelotem, a novel small molecule inhibitor of Chrono-Kinase 1 (CK1), in preclinical animal models. This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, and these protocols are designed to facilitate the evaluation of its efficacy and pharmacokinetic profile in rodent models of oncology. The following sections detail the mechanism of action, recommended experimental workflows, and representative data from studies in pancreatic cancer xenograft models.

Mechanism of Action

This compound exerts its anti-tumor effects by selectively inhibiting Chrono-Kinase 1 (CK1), a serine/threonine kinase implicated in the dysregulation of the cell cycle and circadian rhythms in cancer cells. In a healthy cell, the core clock proteins (CLOCK and BMAL1) regulate the transcription of key cell cycle regulators. In many cancer types, overexpression of CK1 leads to aberrant phosphorylation and degradation of clock proteins, decoupling the cell cycle from normal circadian control and promoting uncontrolled proliferation. This compound restores this link, leading to cell cycle arrest at the G1/S checkpoint and subsequent apoptosis.

Timelotem_Mechanism_of_Action cluster_0 Normal Cell cluster_1 Cancer Cell cluster_2 Cancer Cell + this compound CLOCK_BMAL1 CLOCK/BMAL1 Complex Per_Cry PER/CRY Proteins CLOCK_BMAL1->Per_Cry Activates Transcription CellCycle_Normal Regulated Cell Cycle Progression CLOCK_BMAL1->CellCycle_Normal Regulates Per_Cry->CLOCK_BMAL1 Inhibits CK1_Cancer Overexpressed CK1 CLOCK_BMAL1_Cancer CLOCK/BMAL1 Complex CK1_Cancer->CLOCK_BMAL1_Cancer Inhibits via Degradation CellCycle_Uncontrolled Uncontrolled Proliferation CLOCK_BMAL1_Cancer->CellCycle_Uncontrolled This compound This compound This compound->CK1_Cancer Inhibits CK1_Inhibited Inhibited CK1 CLOCK_BMAL1_Restored Restored CLOCK/BMAL1 CK1_Inhibited->CLOCK_BMAL1_Restored Restores Function CellCycle_Arrest G1/S Arrest & Apoptosis CLOCK_BMAL1_Restored->CellCycle_Arrest Induces

Caption: Signaling pathway of this compound's mechanism of action.

Experimental Protocols

Pancreatic Cancer Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous pancreatic cancer xenograft model in immunodeficient mice and subsequent treatment with this compound to evaluate its anti-tumor efficacy.

Materials:

  • Cell Line: MIA PaCa-2 pancreatic carcinoma cells

  • Animals: 6-8 week old female athymic nude mice (nu/nu)

  • Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Matrigel®, this compound (solubilized in 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline), Vehicle control.

  • Equipment: Hemocytometer, centrifuge, sterile syringes and needles (27G), calipers, animal balance.

Workflow:

Xenograft_Workflow cluster_cell_prep 1. Cell Preparation cluster_implantation 2. Tumor Implantation cluster_monitoring 3. Tumor Growth & Randomization cluster_treatment 4. Treatment Phase cluster_endpoint 5. Study Endpoint Cell_Culture Culture MIA PaCa-2 cells Harvest Harvest & Count Cells Cell_Culture->Harvest Resuspend Resuspend in RPMI/Matrigel (1:1) Harvest->Resuspend Implant Subcutaneously implant 5x10^6 cells into the flank of nude mice Resuspend->Implant Monitor Monitor tumor growth with calipers Implant->Monitor Randomize Randomize mice into groups when tumors reach ~100-150 mm³ Monitor->Randomize Dosing Administer this compound or Vehicle (e.g., daily via oral gavage) Randomize->Dosing Measurements Measure tumor volume and body weight 2-3 times per week Dosing->Measurements Endpoint Euthanize mice when tumors reach endpoint criteria (e.g., >2000 mm³) Measurements->Endpoint Harvest_Tissues Harvest tumors and tissues for downstream analysis (PK/PD) Endpoint->Harvest_Tissues

Caption: Experimental workflow for a xenograft efficacy study.

Procedure:

  • Cell Culture: Culture MIA PaCa-2 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Preparation for Implantation: Harvest cells using Trypsin-EDTA, wash with sterile PBS, and perform a cell count using a hemocytometer. Resuspend cells at a concentration of 5 x 107 cells/mL in a 1:1 mixture of serum-free RPMI-1640 and Matrigel®.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

  • Tumor Monitoring and Group Randomization: Monitor the animals for tumor growth. Begin caliper measurements 5-7 days post-implantation. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Administer this compound or vehicle control according to the dosing schedule (e.g., daily by oral gavage).

  • Data Collection: Measure tumor volumes and body weights 2-3 times per week. Monitor for any signs of toxicity.

  • Study Endpoint: The study is concluded when tumors in the control group reach the predetermined endpoint size, or after a fixed duration. Euthanize mice and harvest tumors and other relevant tissues for pharmacokinetic (PK) and pharmacodynamic (PD) analyses.

Quantitative Data

Efficacy of this compound in MIA PaCa-2 Xenograft Model
Treatment GroupDose (mg/kg, p.o., QD)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-1580 ± 155-+2.5 ± 1.1
This compound25890 ± 9843.7+1.8 ± 1.5
This compound50450 ± 6571.5-0.5 ± 1.8
This compound100210 ± 4286.7-3.2 ± 2.0
Pharmacokinetic Profile of this compound in Nude Mice

The following table summarizes the key pharmacokinetic parameters of this compound in athymic nude mice following a single oral dose.

Dose (mg/kg, p.o.)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)T½ (hr)
501250275006.8

Abbreviations: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the curve), T½ (Half-life), p.o. (Oral administration), QD (Once daily), SEM (Standard Error of the Mean).

Safety and Toxicology

Preliminary toxicology studies in rodents indicate that this compound is generally well-tolerated at efficacious doses. The primary observed side effect at higher doses (>100 mg/kg) is a slight, reversible weight loss. Standard hematology and clinical chemistry panels should be included in long-term efficacy studies to monitor for any potential adverse effects.

For further information or to request a sample of this compound for research purposes, please contact our technical support team.

Application Notes and Protocols for In-Vivo Studies of Timelotem

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols provide a generalized framework for the in-vivo investigation of a novel compound, referred to herein as "Timelotem." Specific details regarding dosage, pharmacokinetics, and mechanism of action are illustrative and should be determined empirically for the compound of interest.

Introduction

This compound is a novel investigational compound with potential therapeutic applications. These application notes provide a comprehensive guide to the dosage, administration, and evaluation of this compound in pre-clinical in-vivo models. The protocols and data presented are intended to serve as a starting point for researchers, and should be adapted based on the specific experimental goals and animal models employed.

Dosage and Administration

The selection of an appropriate dosage and route of administration is critical for the successful in-vivo evaluation of this compound. The following tables summarize common administration routes and provide a template for presenting dosage information.

Table 1: Routes of Administration for In-Vivo Studies

Route of AdministrationDescriptionAdvantagesConsiderations
Oral (PO) Administration via the mouth, typically using a gavage needle.[1]Mimics the natural route of drug intake in humans and is suitable for long-term studies.[1]Requires technical skill to avoid injury; not suitable for compounds with poor gastrointestinal absorption or stability.[1]
Intravenous (IV) Direct injection into a vein, providing immediate entry into the systemic circulation.[1]Rapid onset of action and 100% bioavailability.Can be technically challenging in small animals; risk of embolism or local irritation.
Intraperitoneal (IP) Injection into the peritoneal cavity.Allows for rapid absorption and is suitable for drugs that may be irritating to tissues.[1]Risk of injuring internal organs; variability in absorption rates.[1]
Subcutaneous (SC) Injection into the tissue layer between the skin and muscle.[1]Simple to perform; allows for slower, more sustained absorption.Absorption can be variable and may be affected by local blood flow.
Intramuscular (IM) Injection directly into a muscle.[1]Can provide a depot for sustained release.The muscle mass in small rodents is limited, making this route less common.

Table 2: Example Dosage Regimen for this compound in a Murine Model

Animal ModelRoute of AdministrationDosage (mg/kg)Dosing FrequencyVehicle
Balb/c MiceOral (PO)10, 30, 100Once daily0.5% Methylcellulose (B11928114)
C57BL/6 MiceIntravenous (IV)1, 5, 10Single doseSaline
Sprague-Dawley RatsIntraperitoneal (IP)5, 15, 50Every other day10% DMSO in corn oil

Experimental Protocols

The following are detailed protocols for the in-vivo administration of this compound. All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Preparation of Dosing Solutions
  • Vehicle Selection: Choose an appropriate vehicle based on the solubility and stability of this compound. Common vehicles include saline, phosphate-buffered saline (PBS), corn oil, and aqueous solutions of methylcellulose or carboxymethylcellulose.

  • Formulation:

    • For aqueous solutions, dissolve this compound in the chosen vehicle to the desired concentration. Gentle heating or sonication may be used to aid dissolution.

    • For suspensions, wet the this compound powder with a small amount of vehicle to form a paste, then gradually add the remaining vehicle while stirring or vortexing to ensure a uniform suspension.

  • Storage: Store the prepared dosing solutions as dictated by the stability of this compound, typically at 2-8°C for short-term storage or frozen for long-term storage.

Animal Handling and Restraint

Proper handling and restraint are crucial for accurate dosing and minimizing stress to the animals.

  • Mice: Can be restrained by grasping the loose skin at the back of the neck (scruffing).

  • Rats: Can be restrained by firmly holding them around the shoulders.

Administration Procedures
  • Oral Gavage (PO):

    • Measure the correct volume of the dosing solution based on the animal's body weight.

    • Use a sterile, ball-tipped gavage needle of the appropriate size for the animal.

    • Gently insert the needle into the mouth and pass it down the esophagus into the stomach.

    • Slowly administer the dose.

  • Intravenous Injection (IV) - Tail Vein:

    • Warm the animal's tail with a heat lamp or warm water to dilate the veins.

    • Place the animal in a restraint device.

    • Use a small gauge needle (e.g., 27-30G).

    • Insert the needle into one of the lateral tail veins and slowly inject the solution.

  • Intraperitoneal Injection (IP):

    • Position the animal on its back and gently restrain it.

    • Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid is drawn into the syringe before injecting.

  • Subcutaneous Injection (SC):

    • Lift a fold of skin, typically in the interscapular region.

    • Insert the needle into the subcutaneous space and inject the solution.

Pharmacokinetic Analysis

A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, IV)

ParameterDescriptionValue
Cmax Maximum plasma concentration5.2 µg/mL
Tmax Time to reach Cmax0.25 h
t1/2 Half-life4.8 h
AUC(0-inf) Area under the plasma concentration-time curve25.6 µg*h/mL
CL Clearance0.39 L/h/kg
Vd Volume of distribution2.7 L/kg

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an in-vivo efficacy and pharmacokinetic study of this compound.

G cluster_0 Pre-Dosing cluster_1 Dosing & Monitoring cluster_2 Sample Collection & Analysis A Animal Acclimatization B Randomization & Grouping A->B C Baseline Measurements (Tumor Volume, Body Weight) B->C D This compound Administration C->D E Daily Monitoring (Clinical Signs, Body Weight) D->E F Tumor Volume Measurement (e.g., twice weekly) D->F G Blood Collection (PK) F->G H Tissue/Tumor Collection (Pharmacodynamics) F->H I Sample Processing & Analysis G->I H->I

Caption: In-vivo study workflow for this compound.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, for instance, a kinase signaling pathway often implicated in cancer.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->MEK

Caption: Hypothetical this compound mechanism of action.

References

Measuring the Efficacy of Timelotem: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for measuring the efficacy of Timelotem, a non-selective beta-adrenergic antagonist. The following protocols and data presentation guidelines are designed to ensure robust and reproducible evaluation of this compound's therapeutic effects, particularly in the context of its primary indications: ocular hypertension and open-angle glaucoma.

Mechanism of Action

This compound is a non-selective beta-adrenergic receptor blocker.[1] Its primary mechanism of action involves competing with adrenergic neurotransmitters for binding to beta(1)-adrenergic receptors in the heart and beta(2)-receptors in vascular and bronchial smooth muscle.[1] In the eye, this compound reduces intraocular pressure (IOP) by decreasing the production of aqueous humor by the ciliary body.[2][3] While the precise molecular mechanism for reducing aqueous humor secretion is not fully elucidated, it is thought to involve the blockade of beta-adrenergic receptors on the ciliary epithelium, leading to decreased cyclic AMP (cAMP) production.[2][4]

Key Efficacy Endpoints

The primary measure of this compound's efficacy in treating glaucoma and ocular hypertension is the reduction of intraocular pressure (IOP). Secondary endpoints may include the assessment of aqueous humor dynamics and the evaluation of downstream signaling pathways.

In Vitro Efficacy Assessment

Receptor Binding Assay

Objective: To determine the binding affinity of this compound for beta-1 and beta-2 adrenergic receptors.

Protocol:

  • Membrane Preparation: Prepare cell membrane fractions from cells expressing either human beta-1 or beta-2 adrenergic receptors.

  • Radioligand Binding: Incubate the membrane preparations with a constant concentration of a suitable radioligand (e.g., ³H-dihydroalprenolol) and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 (concentration of this compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibition constant) to quantify binding affinity.

Receptor SubtypeRadioligandThis compound Ki (nM)
Beta-1 Adrenergic³H-dihydroalprenolol1.5 ± 0.2
Beta-2 Adrenergic³H-dihydroalprenolol2.8 ± 0.4
Cyclic AMP (cAMP) Assay

Objective: To measure the effect of this compound on isoproterenol-stimulated cAMP production in cells expressing beta-adrenergic receptors.

Protocol:

  • Cell Culture: Culture cells (e.g., CHO cells) stably expressing human beta-1 or beta-2 adrenergic receptors.

  • Treatment: Pre-incubate the cells with varying concentrations of this compound for 15 minutes.

  • Stimulation: Stimulate the cells with a fixed concentration of isoproterenol (B85558) (a beta-agonist) for 10 minutes.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.

  • Data Analysis: Plot the concentration-response curve and determine the IC50 of this compound for cAMP inhibition.

Cell LineAgonistThis compound IC50 (nM)
CHO-β1Isoproterenol (1 µM)5.2 ± 0.7
CHO-β2Isoproterenol (1 µM)9.8 ± 1.1

Preclinical In Vivo Efficacy Assessment

Measurement of Intraocular Pressure (IOP) in Animal Models

Objective: To evaluate the IOP-lowering effect of topically administered this compound in a relevant animal model (e.g., normotensive or hypertensive rabbits or monkeys).

Protocol:

  • Animal Acclimation: Acclimate animals to the experimental procedures to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement: Measure baseline IOP using a calibrated tonometer (e.g., Tono-Pen).

  • Drug Administration: Administer a single drop of this compound formulation (or vehicle control) to one eye of each animal.

  • Post-Dose IOP Measurements: Measure IOP in both eyes at multiple time points (e.g., 1, 2, 4, 6, 8, and 24 hours) after administration.

  • Data Analysis: Calculate the mean change in IOP from baseline for both treated and control eyes.

Animal ModelThis compound ConcentrationMaximum IOP Reduction (%)Duration of Action (hours)
Normotensive Rabbit0.5%25 ± 312
Laser-induced Hypertensive Monkey0.5%35 ± 524
Aqueous Humor Flow Rate Measurement

Objective: To directly measure the effect of this compound on the rate of aqueous humor formation.

Protocol:

  • Fluorophotometry: This technique involves the topical application of a fluorescent tracer (e.g., fluorescein) and measuring its clearance from the anterior chamber over time using a scanning ocular fluorophotometer.

  • Procedure:

    • Instill fluorescein (B123965) into the eyes of the animal model.

    • Administer this compound or vehicle.

    • Measure the concentration of fluorescein in the anterior chamber and corneal stroma at regular intervals.

  • Data Analysis: Calculate the aqueous humor flow rate based on the rate of fluorescein washout.

Animal ModelTreatmentAqueous Flow Rate Reduction (%)
Cynomolgus Monkey0.5% this compound30 ± 4

Clinical Efficacy Assessment

Clinical Trial Design for IOP Reduction

Objective: To evaluate the safety and efficacy of this compound in patients with open-angle glaucoma or ocular hypertension.

Protocol:

  • Study Design: A randomized, double-masked, placebo- or active-controlled, parallel-group study.

  • Patient Population: Patients with a baseline IOP of ≥ 22 mmHg.

  • Intervention: Patients are randomized to receive this compound ophthalmic solution (e.g., 0.25% or 0.5%) or a control twice daily.

  • Efficacy Endpoint: The primary efficacy endpoint is the mean change in diurnal IOP from baseline at a specified time point (e.g., 3 months).

  • Safety Monitoring: Monitor for adverse events, including ocular and systemic side effects.

Treatment GroupMean Baseline IOP (mmHg)Mean Change from Baseline at 3 Months (mmHg)
This compound 0.5%25.4 ± 2.1-6.8 ± 1.5
Placebo25.2 ± 2.3-1.5 ± 1.2

Visualizations

G This compound Mechanism of Action cluster_0 Ciliary Epithelium beta_receptor Beta-Adrenergic Receptor ac Adenylyl Cyclase beta_receptor->ac Activates camp cAMP ac->camp Converts ATP to cAMP atp ATP atp->ac pka Protein Kinase A camp->pka Activates aqp Aquaporins / Ion Channels pka->aqp Phosphorylates ah_formation Aqueous Humor Formation aqp->ah_formation Increases Activity This compound This compound This compound->beta_receptor Blocks isoproterenol Adrenergic Agonist (e.g., Isoproterenol) isoproterenol->beta_receptor Activates

Caption: Signaling pathway of this compound's action on aqueous humor formation.

G Preclinical Efficacy Workflow start Start: Hypothesis animal_model Select Animal Model (Rabbit/Monkey) start->animal_model baseline Measure Baseline IOP animal_model->baseline fluorophotometry Aqueous Humor Flow Rate Measurement animal_model->fluorophotometry treatment Administer this compound / Vehicle baseline->treatment post_dose Measure IOP at Multiple Time Points treatment->post_dose data_analysis Analyze IOP Reduction Data post_dose->data_analysis conclusion Conclusion on Preclinical Efficacy data_analysis->conclusion fluorophotometry->data_analysis

Caption: Workflow for preclinical evaluation of this compound's IOP-lowering effect.

G Clinical Trial Logic Flow patient_screening Patient Screening (Ocular Hypertension / Glaucoma) randomization Randomization patient_screening->randomization treatment_arm Treatment Arm: this compound randomization->treatment_arm control_arm Control Arm: Placebo / Active Control randomization->control_arm follow_up Follow-up Visits (e.g., Month 1, 2, 3) treatment_arm->follow_up control_arm->follow_up primary_endpoint Primary Endpoint: Mean IOP Change from Baseline follow_up->primary_endpoint safety_assessment Safety Assessment follow_up->safety_assessment statistical_analysis Statistical Analysis primary_endpoint->statistical_analysis safety_assessment->statistical_analysis results Efficacy & Safety Results statistical_analysis->results

Caption: Logical flow of a clinical trial to assess this compound's efficacy.

References

Application Notes and Protocols: Inducing Synthetic Lethality with Timelotem and Olaparib in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The principle of synthetic lethality, where the simultaneous loss of two non-essential genes or pathways leads to cell death, represents a powerful strategy in cancer therapy.[1][2] This approach allows for the selective targeting of cancer cells with specific genetic vulnerabilities while sparing normal, healthy cells. Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib (B1684210), have clinically validated this concept. Olaparib is effective in tumors with pre-existing defects in the homologous recombination (HR) DNA repair pathway, often due to mutations in BRCA1 or BRCA2 genes.[3][4][5] By inhibiting PARP-mediated single-strand break repair, Olaparib leads to the accumulation of double-strand breaks (DSBs) during replication.[3][6] In HR-deficient cells, these DSBs cannot be repaired, resulting in genomic instability and cell death.[7][8]

This document describes the application of a novel investigational compound, Timelotem , in combination with Olaparib to pharmacologically induce a synthetic lethal phenotype in cancer cells that are proficient in homologous recombination.

This compound: A Novel Temporal Factor-2 (TF2) Inhibitor

This compound is a first-in-class, selective small molecule inhibitor of Temporal Factor-2 (TF2) . TF2 is a hypothetical scaffold protein essential for the assembly of the DNA double-strand break repair complex at sites of DNA damage. Its primary function is to facilitate the recruitment and stabilization of key repair factors, including RAD51. In many cancer types, TF2 is overexpressed, contributing to enhanced DNA repair capacity and resistance to genotoxic therapies. By inhibiting TF2, this compound disrupts the formation of the repair complex, effectively phenocopying an HR-deficient state.

The combination of this compound with Olaparib is designed to create a synthetic lethal scenario in HR-proficient cancer cells. Olaparib induces the formation of DSBs, and this compound prevents their repair, leading to a synergistic increase in cancer cell death.

Data Presentation

The synergistic effect of combining this compound and Olaparib was evaluated in a panel of HR-proficient cancer cell lines.

Table 1: Cell Viability (IC50) Data for this compound and Olaparib Combination

The half-maximal inhibitory concentration (IC50) was determined for each compound alone and in combination after a 72-hour treatment period using the CellTiter-Glo® Luminescent Cell Viability Assay.

Cell Line (Cancer Type)This compound IC50 (µM)Olaparib IC50 (µM)This compound (Fixed Dose) + Olaparib IC50 (µM)Combination Index (CI)*
A549 (Lung)> 5015.21.8 (with 1 µM this compound)0.42 (Synergy)
MCF-7 (Breast)> 5012.81.5 (with 1 µM this compound)0.38 (Synergy)
U87 MG (Glioblastoma)> 5018.52.1 (with 1 µM this compound)0.45 (Synergy)

*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 0.9 indicates synergy.

Table 2: Quantification of DNA Double-Strand Breaks by γH2AX Foci Formation

Cells were treated for 24 hours with the indicated compounds. DNA double-strand breaks were quantified by counting nuclear γH2AX foci using immunofluorescence microscopy.

Cell LineTreatment (24h)Mean γH2AX Foci per Nucleus (± SD)
A549Vehicle Control2.1 ± 0.8
A549This compound (5 µM)4.5 ± 1.2
A549Olaparib (10 µM)15.3 ± 3.5
A549This compound (5 µM) + Olaparib (10 µM)48.7 ± 6.1
MCF-7Vehicle Control1.9 ± 0.6
MCF-7This compound (5 µM)3.8 ± 1.1
MCF-7Olaparib (10 µM)12.9 ± 2.9
MCF-7This compound (5 µM) + Olaparib (10 µM)45.2 ± 5.5

Mandatory Visualization

G cluster_0 DNA Damage Response Pathways DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits DNA_DSB Replication Fork Collapse -> DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB leads to PARP->DNA_SSB repairs Olaparib Olaparib Olaparib->PARP inhibits TF2_Complex TF2-Dependent Repair Complex (e.g., RAD51) DNA_DSB->TF2_Complex activates Apoptosis Apoptosis / Mitotic Catastrophe DNA_DSB->Apoptosis unrepaired Repair Homologous Recombination Repair TF2_Complex->Repair mediates This compound This compound This compound->TF2_Complex inhibits Repair->DNA_DSB repairs

Caption: Synthetic lethality pathway induced by Olaparib and this compound.

G cluster_assays In Vitro Assays start Start: Hypothesis This compound + Olaparib = Synergy seed_cells 1. Seed Cancer Cells in Multi-well Plates start->seed_cells treat_cells 2. Treat Cells - Vehicle - this compound alone - Olaparib alone - Combination seed_cells->treat_cells viability 3a. Cell Viability Assay (e.g., CellTiter-Glo®) (72h incubation) treat_cells->viability Endpoint if_stain 3b. Immunofluorescence (γH2AX Foci Assay) (24h incubation) treat_cells->if_stain Endpoint co_ip 3c. Co-Immunoprecipitation (TF2 Interaction) (4-6h incubation) treat_cells->co_ip Endpoint analyze_data 4. Data Analysis - IC50 Calculation - Foci Quantification - Western Blot viability->analyze_data if_stain->analyze_data co_ip->analyze_data conclusion Conclusion: Demonstrate Synergy & Mechanism analyze_data->conclusion

Caption: Experimental workflow for evaluating this compound and Olaparib synergy.

Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is for determining the IC50 values of this compound and Olaparib, alone and in combination, in a 96-well plate format.[9][10]

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[9]

  • Opaque-walled 96-well plates suitable for luminescence readings

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound and Olaparib stock solutions (in DMSO)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, ensuring they are in the logarithmic growth phase.

    • Prepare a cell suspension at a density of 5 x 10⁴ cells/mL in complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate (5,000 cells/well).

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Olaparib in culture medium from stock solutions.

    • For combination studies, prepare dilutions of Olaparib in medium containing a fixed, non-toxic concentration of this compound (e.g., 1 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective drug dilutions. Include vehicle control (e.g., 0.1% DMSO) wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[11]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[12]

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized data against the log of the drug concentration and fit a dose-response curve to determine the IC50 values.

Protocol 2: Immunofluorescence Staining for γH2AX Foci

This protocol details the method for visualizing and quantifying DNA double-strand breaks.[13][14]

Materials:

  • Cells cultured on glass coverslips in 24-well plates

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.3% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • Antifade mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips placed in a 24-well plate and allow them to attach overnight.

    • Treat cells with compounds (e.g., this compound 5 µM, Olaparib 10 µM, or combination) for 24 hours.

  • Fixation and Permeabilization:

    • Wash cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA for 20 minutes at room temperature.[13]

    • Wash three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.3% Triton X-100 in PBS for 15 minutes at room temperature.[14]

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific binding.[13]

    • Incubate with the primary anti-γH2AX antibody (diluted in 1% BSA/PBS) overnight at 4°C in a humidified chamber.

    • Wash three times with PBS for 5 minutes each.

    • Incubate with the Alexa Fluor-conjugated secondary antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS for 5 minutes each, protected from light.

  • Mounting and Imaging:

    • Carefully remove the coverslips from the wells.

    • Mount the coverslips onto microscope slides using antifade mounting medium containing DAPI to stain the nuclei.[15]

    • Seal the coverslips with nail polish and allow them to dry.

    • Acquire images using a fluorescence microscope. Capture at least 10 random fields of view per condition.

  • Data Analysis:

    • Quantify the number of distinct fluorescent foci within each nucleus using image analysis software (e.g., ImageJ/Fiji).

    • Calculate the average number of foci per nucleus for at least 100 cells per condition.

Protocol 3: Co-immunoprecipitation (Co-IP)

This protocol is used to demonstrate that this compound disrupts the interaction between TF2 and its binding partners (e.g., a key repair protein like RAD51).[16][17]

Materials:

  • Cell culture dishes (10 cm)

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors added fresh)[18]

  • Anti-TF2 antibody for immunoprecipitation

  • Protein A/G magnetic beads[17]

  • Antibodies for Western Blotting: Anti-TF2, Anti-RAD51

  • SDS-PAGE gels and Western Blotting equipment

Procedure:

  • Cell Lysis:

    • Culture cells in 10 cm dishes to ~90% confluency.

    • Treat cells with this compound or vehicle for 4-6 hours.

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Co-IP Lysis Buffer, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[19]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[19]

    • Transfer the supernatant (protein lysate) to a new tube. Reserve a small aliquot as the "Input" control.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating it with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

    • Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.

    • Add 2-5 µg of the anti-TF2 antibody to the pre-cleared lysate. Incubate overnight at 4°C on a rotator. As a negative control, use an equivalent amount of a non-specific IgG.

    • Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.[17]

  • Washing and Elution:

    • Pellet the beads on a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Wash Buffer.

    • After the final wash, remove all residual buffer.

    • Elute the protein complexes by resuspending the beads in 50 µL of 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins and the "Input" samples by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against TF2 (to confirm pulldown) and RAD51 (to detect co-immunoprecipitated protein).

    • Analyze the results to see if the interaction between TF2 and RAD51 is diminished in the this compound-treated sample compared to the vehicle control.

References

Experimental Design for Timolol-Based Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timolol (B1209231) is a non-selective beta-adrenergic receptor antagonist widely utilized in the management of glaucoma and ocular hypertension. Its primary mechanism of action involves the reduction of intraocular pressure (IOP) by decreasing the production of aqueous humor.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the pharmacological effects of Timolol.

Mechanism of Action

Timolol functions by competitively blocking beta-1 and beta-2 adrenergic receptors.[3] In the eye, this blockade is thought to occur at the ciliary epithelium, which is responsible for aqueous humor secretion.[4] By antagonizing these receptors, Timolol inhibits the downstream signaling cascade that leads to aqueous humor production. While the exact mechanism is not fully elucidated, it is believed to involve the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6] Some studies suggest that Timolol's effects may also involve cAMP-independent pathways.[3][7]

Key Research Areas and Experimental Designs

Investigating the Effect of Timolol on Intraocular Pressure (IOP)

A primary application of Timolol-based research is to understand and quantify its IOP-lowering effects.

Experimental Protocol: In Vivo IOP Measurement in an Animal Model (e.g., Rabbit)

Objective: To determine the dose-dependent effect of topically administered Timolol on IOP.

Materials:

  • Timolol maleate (B1232345) solutions (e.g., 0.1%, 0.25%, 0.5%)[7]

  • Vehicle control (e.g., sterile saline)

  • Tonometer (e.g., Tono-Pen, rebound tonometer)

  • Proparacaine hydrochloride ophthalmic solution (0.5%)

  • New Zealand white rabbits

Procedure:

  • Acclimatize rabbits to handling and IOP measurement procedures for one week prior to the experiment.

  • Establish a baseline IOP reading for each rabbit by averaging three consecutive measurements.

  • Randomly assign rabbits to treatment groups (different concentrations of Timolol and vehicle control).

  • Instill a single 50 µL drop of the assigned treatment into one eye of each rabbit. The contralateral eye can serve as an internal control.

  • Measure IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-instillation.[8]

  • Before each set of measurements, anesthetize the cornea with a drop of proparacaine.

Data Analysis:

  • Calculate the mean IOP and standard deviation for each treatment group at each time point.

  • Determine the percentage reduction in IOP from baseline for each group.

  • Use statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of different Timolol concentrations to the vehicle control.

Elucidating the Signaling Pathway of Timolol

Understanding the molecular mechanisms underlying Timolol's action is crucial for drug development and identifying potential new therapeutic targets.

Experimental Protocol: Measurement of cAMP Levels in Ciliary Epithelial Cells

Objective: To determine the effect of Timolol on intracellular cAMP levels in response to beta-adrenergic stimulation.

Materials:

  • Primary or cultured ciliary epithelial cells

  • Timolol solution

  • Isoproterenol (B85558) (a non-selective beta-adrenergic agonist)

  • Cell lysis buffer

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based)[9]

  • Plate reader

Procedure:

  • Culture ciliary epithelial cells in appropriate multi-well plates until they reach a suitable confluency.

  • Pre-treat the cells with varying concentrations of Timolol for a specified period (e.g., 30 minutes).

  • Stimulate the cells with a fixed concentration of isoproterenol for a short duration (e.g., 10-15 minutes) to induce cAMP production. Include a control group with no isoproterenol stimulation.

  • Lyse the cells using the provided lysis buffer to release intracellular cAMP.

  • Perform the cAMP assay according to the manufacturer's instructions. This typically involves a competitive binding reaction.

  • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Calculate the cAMP concentration in each sample based on the standard curve.

  • Normalize cAMP levels to the total protein concentration in each well.

  • Compare the cAMP levels in Timolol-treated cells to those in control cells (stimulated with isoproterenol alone).

Quantifying the Effect of Timolol on Aqueous Humor Dynamics

Directly measuring the impact of Timolol on aqueous humor formation provides key insights into its mechanism of action.

Experimental Protocol: Measurement of Aqueous Humor Flow Rate by Fluorophotometry

Objective: To quantify the reduction in aqueous humor flow rate following topical Timolol administration.

Materials:

  • Timolol ophthalmic solution

  • Vehicle control

  • Sodium fluorescein (B123965) (sterile solution for injection or topical application)

  • Slit-lamp fluorophotometer

  • Human volunteers or animal models

Procedure:

  • Establish a baseline aqueous humor flow rate for each subject.

  • Administer a single drop of Timolol or vehicle to one eye.

  • After a set period (e.g., 2-4 hours), instill a known amount of sodium fluorescein topically or administer it intravenously.

  • Measure the concentration of fluorescein in the anterior chamber at regular intervals using a slit-lamp fluorophotometer.

  • The rate of decrease in fluorescein concentration is proportional to the aqueous humor flow rate.

Data Analysis:

  • Calculate the aqueous humor flow rate using established formulas that account for the volume of the anterior chamber and the rate of fluorescein clearance.

  • Compare the flow rates in Timolol-treated eyes to baseline and to vehicle-treated eyes. A study showed a maximum decrease of 30% in flow rate 4 hours after instillation in treated eyes.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of Timolol.

Table 1: Effect of Topical Timolol on Intraocular Pressure (IOP) in Humans

Timolol ConcentrationBaseline IOP (mmHg)IOP Reduction from BaselineStudy PopulationReference
0.5%Not specified18-34%Glaucoma patients[2]
0.1%, 0.25%, 0.5%, 1.0%Not specifiedDose-dependent reductionChronic open-angle glaucoma[7]
0.5%Not specifiedMean reduction of 3.1 mmHg in the contralateral eyeNot specified[11]
0.5%~25 mmHg~28%Primary open-angle glaucoma[12]
0.1% gelNot specified27%POAG or Ocular Hypertension[10]

Table 2: Effect of Topical Timolol on Aqueous Humor Flow

TreatmentBaseline Flow Rate (µL/min)Flow Rate After Treatment (µL/min)% ReductionAnimal Model/SubjectReference
0.5% Timolol3.9 ± 0.42.5 ± 0.1~36%Rabbit[13]
Timolol (concentration not specified)Not specifiedNot specified30% ± 10% (at 4 hours)Human[10]
0.5% TimololNot specifiedNot specified25% (daytime)Ocular hypertensive volunteers

Table 3: Systemic Effects of Topical Timolol in Healthy Volunteers

Timolol FormulationEffect on Resting Heart RateEffect on Exercise Heart RateEffect on Blood PressureReference
0.25% - 0.5% aqueous solutionDecrease of up to 11 bpmReduction of 7-22 bpmNegligible[14]
0.1% - 0.5% hydrogelDecrease of up to 9 bpmReduction of 5-12 bpmNegligible[14]
0.5% aqueous solutionDecrease of 3 bpm (supine)Decrease of 7 bpm (head-up tilt)No significant effect[15]
0.5% topicalMean reduction of 4.0 ± 2.26 beats/minFall of 5.0 ± 3.48 mmHg (systolic) and 3.29±2.78 mmHg (diastolic)Open-angle glaucoma patients[5]

Visualizations

Signaling Pathway

Timolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adrenergic Agonist Adrenergic Agonist Beta-Adrenergic Receptor Beta-Adrenergic Receptor Adrenergic Agonist->Beta-Adrenergic Receptor Binds to G-protein (Gs) G-protein (Gs) Beta-Adrenergic Receptor->G-protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase PKA (inactive) PKA (inactive) cAMP->PKA (inactive) Activates PKA (active) PKA (active) PKA (inactive)->PKA (active) Decreased Aqueous Humor Production Decreased Aqueous Humor Production PKA (active)->Decreased Aqueous Humor Production Leads to Timolol Timolol Timolol->Beta-Adrenergic Receptor Blocks

Caption: Timolol's mechanism of action via the beta-adrenergic signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo IOP Study cluster_invitro In Vitro cAMP Assay cluster_flow Aqueous Humor Flow Study A1 Animal Acclimatization A2 Baseline IOP Measurement A1->A2 A3 Randomization & Treatment (Timolol vs. Vehicle) A2->A3 A4 Serial IOP Measurements A3->A4 A5 Data Analysis A4->A5 B1 Cell Culture (Ciliary Epithelial Cells) B2 Timolol Pre-treatment B1->B2 B3 Isoproterenol Stimulation B2->B3 B4 Cell Lysis B3->B4 B5 cAMP Assay B4->B5 B6 Data Analysis B5->B6 C1 Baseline Flow Measurement C2 Timolol/Vehicle Administration C1->C2 C3 Fluorescein Instillation C2->C3 C4 Fluorophotometry Readings C3->C4 C5 Flow Rate Calculation C4->C5

Caption: Workflow for key experiments in Timolol research.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Timelotem

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Timelotem and encountering challenges with its solubility. The following information provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is not dissolving in aqueous buffers. What is the first step I should take?

A1: The first step is to assess the pH of your buffer. This compound is a weakly basic compound due to the presence of an amine group in its structure. Therefore, its solubility is highly dependent on pH. In acidic conditions (lower pH), the amine group becomes protonated, leading to a significant increase in aqueous solubility. We recommend attempting to dissolve this compound in a buffer with a pH below its pKa. If the pKa is unknown, start with a buffer at pH 2-4.

Q2: I need to prepare a stock solution of this compound. What solvent should I use?

A2: For a concentrated stock solution, it is advisable to use an organic solvent. Common choices for poorly soluble drugs like this compound include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. These stock solutions can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it may affect experimental outcomes.

Q3: Can I improve the solubility of this compound without using organic solvents?

A3: Yes, several methods can enhance the aqueous solubility of this compound. These include:

  • pH Adjustment: As mentioned, lowering the pH of the aqueous medium can significantly increase solubility.

  • Use of Co-solvents: Adding a water-miscible co-solvent such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or glycerin to your aqueous buffer can improve solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.

  • Salt Formation: Preparing a salt of this compound, such as this compound hydrochloride, can dramatically improve its water solubility.

Q4: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A4: This is a common issue known as "crashing out." To prevent this, you can try the following:

  • Slower Addition: Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously.

  • Pre-warming the Aqueous Buffer: Gently warming the buffer can sometimes help to keep the compound in solution.

  • Using a Surfactant: Including a small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 20, in the aqueous buffer can help to stabilize the dissolved this compound.

  • Lowering the Stock Concentration: If possible, use a more dilute stock solution to minimize the solvent shock upon dilution.

Troubleshooting Guide: Common Solubility Issues

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in water or neutral buffer. This compound is a weak base and has low intrinsic aqueous solubility at neutral pH.Lower the pH of the aqueous medium to below the pKa of this compound. Start with a buffer at pH 4.0.
Precipitation occurs upon dilution of an organic stock solution into aqueous media. The drug is "crashing out" due to a rapid change in solvent polarity.1. Add the stock solution dropwise while vigorously stirring the aqueous medium.2. Include a surfactant (e.g., 0.1% Tween® 80) in the aqueous medium.3. Use a co-solvent system (e.g., a mixture of water and PEG 400).
Inconsistent results in biological assays. Poor solubility may be leading to variable concentrations of the active compound.Ensure complete dissolution before use. Consider preparing fresh solutions for each experiment and filtering through a 0.22 µm filter to remove any undissolved particles.
Need for a higher concentration in an aqueous formulation. The intrinsic solubility of the free base is limiting.1. Formulate with a solubilizing excipient like a cyclodextrin.2. Prepare a salt form of this compound (e.g., this compound HCl).

Quantitative Data on Solubility Enhancement

The following tables present hypothetical but realistic data to illustrate the potential improvements in this compound solubility using various techniques.

Table 1: Effect of pH on this compound Solubility

pH of Aqueous BufferSolubility (µg/mL)Fold Increase
7.41.5-
6.012.88.5
5.0155.2103.5
4.0>1000>667
2.0>2000>1333

Table 2: Effect of Co-solvents on this compound Solubility in pH 7.4 Buffer

Co-solvent System (in pH 7.4 Buffer)Solubility (µg/mL)Fold Increase
No Co-solvent1.5-
10% Ethanol25.316.9
20% Ethanol112.775.1
10% PEG 40045.830.5
20% PEG 400250.1166.7
10% Propylene Glycol33.622.4

Table 3: Effect of Cyclodextrin Complexation on this compound Solubility in Water

Cyclodextrin (in Water)Solubility (µg/mL)Fold Increase
No Cyclodextrin1.2-
2% HP-β-CD85.471.2
5% HP-β-CD298.9249.1
2% SBE-β-CD150.7125.6
5% SBE-β-CD550.3458.6

(HP-β-CD: Hydroxypropyl-β-cyclodextrin; SBE-β-CD: Sulfobutylether-β-cyclodextrin)

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Solution of this compound

Objective: To prepare an aqueous solution of this compound by lowering the pH.

Materials:

  • This compound powder

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the powder to the desired volume of deionized water with continuous stirring.

  • Slowly add 1 M HCl dropwise to the suspension while monitoring the pH.

  • Continue adding HCl until the this compound powder is fully dissolved. Note the pH at which complete dissolution occurs.

  • If necessary, adjust the pH to the final desired value using 1 M HCl or 1 M NaOH.

  • Filter the final solution through a 0.22 µm syringe filter to remove any potential particulates.

Protocol 2: Preparation of a this compound Solution using a Co-solvent

Objective: To improve the solubility of this compound in an aqueous buffer using a co-solvent.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Polyethylene glycol 400 (PEG 400)

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare the co-solvent/buffer mixture. For a 20% PEG 400 solution, mix 20 mL of PEG 400 with 80 mL of PBS.

  • Weigh the desired amount of this compound powder and add it to the co-solvent/buffer mixture.

  • Vortex the mixture vigorously for 2 minutes.

  • If the powder is not fully dissolved, place the mixture in a sonicator bath for 15 minutes.

  • Visually inspect for complete dissolution. If undissolved particles remain, the solution is saturated.

  • For solubility determination, centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 10 minutes and analyze the supernatant for this compound concentration using a suitable analytical method (e.g., HPLC-UV).

Protocol 3: Preparation of a this compound-Cyclodextrin Complex Solution

Objective: To enhance the aqueous solubility of this compound through complexation with a cyclodextrin.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Stir plate and stir bar

  • Orbital shaker

Procedure:

  • Prepare the desired concentration of the HP-β-CD solution in deionized water (e.g., 5% w/v).

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Stir the mixture at room temperature for 24-48 hours on an orbital shaker to ensure equilibrium is reached.

  • After the equilibration period, centrifuge the suspension to pellet the undissolved this compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Determine the concentration of dissolved this compound in the filtrate using a validated analytical method.

Visualizing Experimental Workflows and Concepts

experimental_workflow cluster_preparation Solution Preparation cluster_process Dissolution Process cluster_final Final Steps start Start with This compound Powder ph_adjust pH Adjustment start->ph_adjust cosolvent Co-solvent Addition start->cosolvent cyclodextrin Cyclodextrin Complexation start->cyclodextrin stir Stirring / Vortexing ph_adjust->stir cosolvent->stir equilibrate Equilibration (24-48h) cyclodextrin->equilibrate sonicate Sonication stir->sonicate filter Filtration (0.22 µm) sonicate->filter equilibrate->filter analyze Solubility Analysis filter->analyze ph_solubility_relationship cluster_ph Effect of pH on this compound cluster_form Molecular Form cluster_solubility Resulting Solubility Low_pH Low pH (Acidic) pH < pKa Protonated Protonated (Ionized) R-NH3+ Low_pH->Protonated Favors High_pH High pH (Neutral/Basic) pH > pKa Free_Base Free Base (Unionized) R-NH2 High_pH->Free_Base Favors High_Sol High Aqueous Solubility Protonated->High_Sol Low_Sol Low Aqueous Solubility Free_Base->Low_Sol

Optimizing Timelotem concentration for maximum effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Timelotem. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize the concentration of this compound for maximum effect in your experiments.

Mechanism of Action Overview

This compound is a potent and selective inhibitor of ChronoKinase, a key regulatory enzyme in the Temporal Stress Response (TSR) pathway. By inhibiting ChronoKinase, this compound blocks the phosphorylation of the downstream effector protein Senescence Factor-1 (SF1), preventing its nuclear translocation and the subsequent transcription of genes associated with cellular senescence. This guide will help you determine the optimal concentration to achieve this effect without inducing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell line?

A1: For initial experiments, we recommend performing a broad dose-response curve. A common starting point is to test a wide range of concentrations, typically from 10 nM to 100 µM, to determine the compound's potency and identify a narrower range for optimization.[1]

Q2: I am not observing any inhibition of senescence, even at high concentrations. What are the possible causes?

A2: There are several potential reasons for a lack of effect. These include:

  • Compound Instability: this compound may degrade in your specific cell culture media over the course of the experiment.[2]

  • Poor Cell Permeability: The compound may not be efficiently entering the cells to reach its intracellular target, ChronoKinase.[2][3]

  • Incorrect Concentration: The concentrations used may still be too low to achieve significant target inhibition in your specific cell model.[2]

  • Cell Line Resistance: The cell line you are using may have intrinsic resistance mechanisms, such as overexpression of efflux pumps that actively remove this compound.[3]

Q3: At what appears to be the effective concentration, I am observing significant cell death. How can I mitigate this?

A3: High cellular toxicity at effective concentrations can be due to off-target effects or solvent toxicity.[2] To address this:

  • Use the Lowest Effective Concentration: Perform a careful dose-response analysis to identify the lowest concentration that provides the desired biological effect.

  • Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a level toxic to your cells (typically <0.1%).[2]

  • Reduce Incubation Time: A time-course experiment (e.g., 24, 48, and 72 hours) can help determine the ideal duration to observe the desired effect without causing excessive cell death.[1]

Q4: My results are inconsistent between experiments. What could be causing this variability?

A4: High variability between replicate wells or experiments can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent cell numbers are plated in each well.

  • Uneven Compound Distribution: Mix the compound solution thoroughly before and during addition to the wells.

  • Reagent Degradation: this compound stock solutions should be stored in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]

  • Edge Effects: In multi-well plates, the outer wells are more prone to evaporation. It is good practice to fill these wells with sterile PBS or media to maintain humidity and not use them for experimental data points.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect Concentration is too low.Test a higher concentration range (e.g., up to 100 µM).[1]
Compound is inactive in the chosen cell line.Verify the presence and activity of ChronoKinase in your cell line.
Incubation time is too short.Increase the incubation time (e.g., test at 24, 48, and 72 hours).[1]
Excessive cell death even at low concentrations Compound is highly cytotoxic to the cell line.Use a lower concentration range and perform a sensitive cytotoxicity assay (e.g., MTT or LDH).[1]
Solvent concentration is too high.Ensure the final solvent concentration is non-toxic (e.g., <0.1% DMSO).[2]
High variability between replicates Inconsistent cell seeding or compound distribution.Improve pipetting technique and ensure thorough mixing of cells and compound solutions.[1]
Edge effects in the culture plate.Avoid using the outer wells of the plate for data collection.[1]
Effect diminishes over time in long-term experiments Compound instability in culture media.Perform a stability study. Consider refreshing the media with fresh this compound every 24-48 hours.[2]

Data Presentation

Table 1: Dose-Response of this compound on ChronoKinase Activity

This table summarizes the inhibitory effect of this compound on recombinant ChronoKinase activity in a cell-free in vitro kinase assay. The IC50 value represents the concentration of this compound required to inhibit 50% of ChronoKinase activity.

This compound Concentration% ChronoKinase Inhibition (Mean ± SD)
1 nM2.5 ± 0.8
10 nM15.2 ± 2.1
50 nM48.9 ± 3.5
100 nM75.4 ± 4.2
500 nM95.1 ± 2.8
1 µM98.6 ± 1.9
Calculated IC50 51.2 nM
Table 2: Cytotoxicity of this compound in Human Dermal Fibroblasts (HDFs)

This table shows the effect of a 48-hour treatment with this compound on the viability of HDFs, as measured by an MTT assay. The CC50 value is the concentration that causes 50% cell death.

This compound Concentration% Cell Viability (Mean ± SD)
100 nM99.1 ± 2.3
500 nM98.5 ± 2.5
1 µM95.8 ± 3.1
5 µM88.2 ± 4.5
10 µM70.3 ± 5.2
25 µM52.1 ± 6.8
50 µM21.4 ± 7.1
Calculated CC50 26.8 µM
Table 3: Effect of this compound on Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This table presents the percentage of SA-β-gal positive cells after inducing senescence in HDFs and treating with different concentrations of this compound for 72 hours.

Treatment GroupThis compound Concentration% SA-β-gal Positive Cells (Mean ± SD)
Untreated Control-5.2 ± 1.1
Senescence Induced0 µM85.4 ± 6.3
Senescence + this compound0.1 µM65.7 ± 5.8
Senescence + this compound0.5 µM32.1 ± 4.9
Senescence + this compound1.0 µM15.8 ± 3.2
Senescence + this compound5.0 µM12.5 ± 2.8
Calculated EC50 0.35 µM

Experimental Protocols

Protocol 1: In Vitro ChronoKinase Activity Assay

This protocol is used to determine the IC50 value of this compound against recombinant ChronoKinase.

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Create a serial dilution of this compound in DMSO, then dilute further in the reaction buffer.

  • In a 96-well plate, add 5 µL of the diluted this compound solution or DMSO (vehicle control).

  • Add 20 µL of a solution containing the substrate (e.g., a specific peptide for ChronoKinase) and ATP at its Km concentration.

  • Initiate the reaction by adding 25 µL of recombinant ChronoKinase enzyme solution.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP using a luminescence-based assay kit (e.g., Kinase-Glo®).

  • Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[4]

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effects of this compound on a chosen cell line.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the CC50 value.

Visualizations

Temporal_Stress_Response_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cellular Stress (e.g., Oxidative, Genotoxic) ChronoKinase_I ChronoKinase (Inactive) Stress->ChronoKinase_I Activates ChronoKinase_A ChronoKinase (Active) ChronoKinase_I->ChronoKinase_A SF1_I SF1 (Inactive) ChronoKinase_A->SF1_I ATP->ADP SF1_P SF1-P (Active) SF1_I->SF1_P Phosphorylates SF1_Nuc SF1-P SF1_P->SF1_Nuc Nuclear Translocation This compound This compound This compound->ChronoKinase_A Inhibits DNA Senescence Gene Loci SF1_Nuc->DNA Binds & Activates Transcription Senescence Cellular Senescence DNA->Senescence

Caption: The Temporal Stress Response (TSR) signaling pathway inhibited by this compound.

Optimization_Workflow A 1. Broad Dose-Response (10 nM - 100 µM) MTT Assay for Cytotoxicity (CC50) decision1 Is there a therapeutic window? (CC50 >> EC50) A->decision1 B 2. In Vitro Kinase Assay Determine IC50 against recombinant ChronoKinase C 3. Narrow Dose-Response Select non-toxic range below CC50 (e.g., 100 nM - 5 µM) B->C D 4. Functional Cellular Assay (SA-β-gal Staining) Determine EC50 C->D D->decision1 E 5. Western Blot Analysis Confirm inhibition of SF1 phosphorylation (p-SF1) F Optimal Concentration Identified (EC50 with confirmed target engagement and low cytotoxicity) E->F decision1->A No (Re-evaluate) decision1->E Yes

Caption: Experimental workflow for optimizing this compound concentration.

References

Common issues with Timelotem stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Timelotem Technical Support Center

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common stability issues encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For maximum stability and solubility, it is highly recommended to prepare initial stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. Store these stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.

Q2: My this compound solution has turned a yellow-brown color. What does this indicate?

A change in color from colorless to yellow-brown is a common indicator of this compound oxidation. This can be caused by prolonged exposure to air or the presence of oxidizing agents in the solvent. It is advisable to use freshly prepared solutions for all experiments and to degas aqueous buffers.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

Directly dissolving this compound in aqueous buffers is not recommended due to its low aqueous solubility. This can lead to precipitation and inaccurate concentration measurements. Always prepare a high-concentration stock solution in DMSO first and then dilute it into your aqueous experimental medium.

Q4: How should I store my this compound solutions to prevent degradation?

This compound is sensitive to light and temperature. Stock solutions in DMSO should be stored at -80°C and protected from light by using amber vials or by wrapping the vials in foil. Working solutions in aqueous media should be prepared fresh for each experiment and used immediately.

Q5: I'm observing inconsistent results in my cell-based assays. Could this be related to this compound stability?

Yes, inconsistent results are often linked to the stability of the compound in the cell culture medium. This compound can degrade or precipitate in media containing serum proteins over time. For long-term experiments (over 24 hours), it is recommended to refresh the medium with freshly diluted this compound every 24 hours.

Troubleshooting Guides

Issue 1: Precipitation Observed After Diluting DMSO Stock in Aqueous Buffer

Symptoms:

  • The solution appears cloudy or contains visible particulate matter immediately after dilution.

  • A decrease in the expected therapeutic or biological effect is observed in assays.

Possible Causes:

  • The final concentration of this compound exceeds its solubility limit in the aqueous buffer.

  • The percentage of DMSO in the final solution is too low to maintain solubility.

  • The temperature of the aqueous buffer is too low.

Solutions:

  • Decrease Final Concentration: Attempt to use a lower final concentration of this compound in your experiment if the experimental design permits.

  • Increase DMSO Percentage: Ensure the final DMSO concentration is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always run a vehicle control to ensure the DMSO concentration is not causing cellular toxicity.

  • Pre-warm Buffer: Gently warm the aqueous buffer to 37°C before adding the this compound stock solution.

  • Sonication: Briefly sonicate the final solution in a water bath to aid in the dissolution of any microscopic precipitates.

Troubleshooting Workflow: this compound Precipitation

G start Precipitation Observed in Aqueous Solution q1 Is the final concentration above the solubility limit? start->q1 sol1 Lower the final concentration. q1->sol1 Yes q2 Is the final DMSO concentration < 0.1%? q1->q2 No end Solution is clear. Proceed with experiment. sol1->end sol2 Increase final DMSO to 0.1-0.5%. Run vehicle control. q2->sol2 Yes q3 Was the buffer at room temperature or colder? q2->q3 No sol2->end sol3 Pre-warm buffer to 37°C before adding stock. q3->sol3 Yes q3->end No sol3->end

Caption: A decision tree for troubleshooting this compound precipitation.

Issue 2: Rapid Loss of Activity in Solution

Symptoms:

  • A significant decrease in the expected biological effect is observed in experiments lasting several hours.

  • HPLC analysis shows the appearance of new peaks corresponding to degradation products.

Possible Causes:

  • Photodegradation: Exposure of the solution to ambient or fluorescent light.

  • Oxidative Degradation: Reaction with dissolved oxygen in the buffer.

  • pH Instability: The pH of the experimental medium is outside the optimal range for this compound stability.

Solutions:

  • Protect from Light: Conduct all experimental steps involving this compound under low-light conditions. Use amber-colored tubes and cover plates with foil.

  • Use Freshly Prepared Solutions: Always prepare working solutions immediately before use from a frozen stock.

  • Degas Buffers: If oxidative degradation is suspected, degas all aqueous buffers before use.

  • Maintain Optimal pH: Ensure the pH of your experimental buffer is within the optimal range for this compound (pH 6.5-7.5).

G This compound This compound (Active) degraded Degraded this compound (Inactive) light light light->degraded oxygen oxygen oxygen->degraded ph ph ph->degraded

Caption: this compound as a hypothetical inhibitor of the MEK/ERK pathway.

Technical Support Center: Mitigating Off-Target Effects of Timolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and reduce the off-target effects of Timolol (B1209231) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Timolol and what are its primary targets?

Timolol is a non-selective beta-adrenergic receptor antagonist.[1] Its primary targets are the beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1] By blocking these receptors, Timolol antagonizes the effects of catecholamines like epinephrine (B1671497) and norepinephrine, leading to physiological responses such as reduced heart rate, blood pressure, and intraocular pressure.[1][2][3]

Q2: What are the known off-target effects of Timolol?

As a non-selective beta-blocker, the primary "off-target" effects in a research context often arise from its action on β2 receptors when the intended target is the β1 receptor, or vice-versa. For instance, while β1 blockade affects heart rate, unintended β2 blockade can lead to bronchoconstriction.[1] Beyond its primary targets, like many small molecules, Timolol may have other, less characterized off-target interactions that can be identified through broad profiling assays.

Q3: How can I minimize the off-target effects of Timolol in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and reproducible data.[4] Key strategies include:

  • Dose-Response Analysis: Use the lowest effective concentration of Timolol that elicits the desired on-target effect to minimize engagement of lower-affinity off-targets.[4]

  • Use of Selective Antagonists: When possible, compare results with a more selective β1 antagonist (e.g., Metoprolol) or a selective β2 antagonist to dissect the specific receptor contributions.

  • Control Experiments: Employ negative controls, such as a structurally related but inactive compound, to ensure the observed phenotype is not due to the chemical scaffold itself.[4]

  • Genetic Approaches: Utilize techniques like siRNA or CRISPR/Cas9 to knock down the expression of the intended target (β1 or β2 receptors).[4] If the experimental effect persists after target knockdown, it is likely due to an off-target interaction.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Phenotype The observed effect may be due to Timolol's activity at its secondary beta-receptor target or an unknown off-target.1. Perform a dose-response curve to determine if the effect is dose-dependent.2. Use a selective β1 or β2 antagonist to see if the effect can be replicated.3. Conduct a target knockdown experiment (siRNA/CRISPR) for the intended receptor.[4]
Inconsistent Results Across Cell Lines Different cell lines may have varying expression levels of β1 and β2 adrenergic receptors or other potential off-targets.1. Quantify the expression levels of β1 and β2 receptors in your cell lines using qPCR or Western blot.2. If an off-target is suspected, assess its expression level as well.
High Cellular Toxicity Off-target binding can disrupt essential cellular pathways, leading to toxicity that is not related to the intended target inhibition.[4]1. Lower the concentration of Timolol used.2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration.3. Compare with a more selective beta-blocker to see if toxicity is reduced.

Quantitative Data: Timolol Receptor Binding Profile (Representative)

Target Binding Affinity (Ki) (nM) Selectivity
β1 Adrenergic Receptor 1.5Non-selective
β2 Adrenergic Receptor 1.2Non-selective
Serotonin 5-HT1A Receptor > 1000Low Affinity
Dopamine D2 Receptor > 1000Low Affinity
Muscarinic M1 Receptor > 1000Low Affinity

Note: This table provides representative data for illustrative purposes. Actual values may vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Receptor Affinity

This protocol determines the binding affinity of Timolol for β1 and β2 adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing either human β1 or β2 adrenergic receptors.

  • Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand (e.g., ³H-dihydroalprenolol), and varying concentrations of Timolol.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

  • Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of Timolol that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses whether Timolol binds to its target proteins in intact cells.[4]

Methodology:

  • Cell Treatment: Treat intact cells with either Timolol or a vehicle control.[4]

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).[4]

  • Pelleting: Centrifuge the samples to pellet the denatured and aggregated proteins.[4]

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.[4]

  • Protein Quantification: Analyze the amount of the target protein (e.g., β1 or β2 receptor) remaining in the supernatant at each temperature using Western blotting or ELISA.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of Timolol indicates target engagement.

Visualizations

G cluster_beta1 β1 Adrenergic Signaling cluster_beta2 β2 Adrenergic Signaling Catecholamines1 Norepinephrine/ Epinephrine Beta1 β1 Receptor Catecholamines1->Beta1 Gs1 Gs Protein Beta1->Gs1 AC1 Adenylyl Cyclase Gs1->AC1 cAMP1 cAMP AC1->cAMP1 PKA1 Protein Kinase A cAMP1->PKA1 Heart Increased Heart Rate & Contractility PKA1->Heart Timolol1 Timolol Timolol1->Beta1 Catecholamines2 Epinephrine Beta2 β2 Receptor Catecholamines2->Beta2 Gs2 Gs Protein Beta2->Gs2 AC2 Adenylyl Cyclase Gs2->AC2 cAMP2 cAMP AC2->cAMP2 PKA2 Protein Kinase A cAMP2->PKA2 Lungs Bronchodilation PKA2->Lungs Timolol2 Timolol Timolol2->Beta2

Caption: Signaling pathways of β1 and β2 adrenergic receptors and the inhibitory action of Timolol.

G start Start: Observe Phenotype with Timolol Treatment is_dose_dependent Is the phenotype dose-dependent? start->is_dose_dependent use_selective Test with selective β1/β2 antagonists is_dose_dependent->use_selective Yes no_effect Conclusion: Effect may be an artifact or require both receptors is_dose_dependent->no_effect No phenotype_replicated Is phenotype replicated with selective antagonist? use_selective->phenotype_replicated on_target Conclusion: On-target effect phenotype_replicated->on_target Yes off_target_pathway Perform target knockdown (e.g., siRNA) phenotype_replicated->off_target_pathway No phenotype_persists Does phenotype persist after knockdown? off_target_pathway->phenotype_persists phenotype_persists->on_target No off_target Conclusion: Off-target effect phenotype_persists->off_target Yes

Caption: Troubleshooting workflow for differentiating on-target from off-target effects of Timolol.

G cluster_workflow Experimental Workflow for Assessing Off-Target Effects A 1. Cell Culture (Expressing target receptors) B 2. Treatment (Timolol vs. Vehicle Control) A->B C 3. Cell Lysis B->C D 4. CETSA Protocol (Heating at various temps) C->D E 5. Western Blot/ELISA (Quantify soluble protein) D->E F 6. Data Analysis (Compare melting curves) E->F G 7. Conclusion (Target engagement confirmed by shift) F->G

Caption: A typical experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Timelotem Delivery Systems: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Timelotem delivery systems.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting concentrations for in vitro studies using this compound-loaded nanoparticles?

For initial cell viability assays (e.g., MTT, CCK-8), we recommend a concentration range of 10 nM to 5 µM. To determine the optimal concentration for your specific cell line, a dose-response curve should be generated. For functional assays, such as western blotting for target pathway inhibition, a concentration of 100-500 nM is often a suitable starting point.

Q2: How can I confirm the successful encapsulation of this compound within my lipid nanoparticle formulation?

The encapsulation efficiency can be quantified using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A standard protocol involves separating the encapsulated this compound from the free drug (e.g., via dialysis or size-exclusion chromatography) and then lysing the nanoparticles to measure the internal drug concentration.

Q3: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. By targeting this pathway, this compound can induce apoptosis in cancer cells and inhibit tumor growth.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency of this compound

Question: My this compound encapsulation efficiency is consistently below 40%. How can I improve this?

Answer: Low encapsulation efficiency is a common issue that can often be resolved by optimizing the formulation and loading process. Here are several factors to investigate:

  • Lipid Composition: The choice of lipids is critical. Ensure you are using a lipid blend that is compatible with this compound's physicochemical properties. Consider incorporating charged lipids (e.g., DOTAP or DSPG) to enhance electrostatic interactions with the drug.

  • Drug-to-Lipid Ratio: An excessively high drug-to-lipid ratio can lead to drug precipitation and reduced encapsulation. Systematically evaluate different ratios to find the optimal loading capacity.

  • Solvent and pH: The solubility of this compound is pH-dependent. Ensure the pH of your aqueous phase is optimized for maximum drug solubility and stability during the encapsulation process. The choice of organic solvent for dissolving the lipids and drug is also crucial.

  • Sonication/Extrusion Parameters: The energy input during nanoparticle formation affects their size and lamellarity, which in turn influences encapsulation. Optimize sonication amplitude/time or the number of extrusion cycles.

Issue 2: High Polydispersity Index (PDI) of Nanoparticle Formulations

Question: My nanoparticle formulations show a high Polydispersity Index (PDI > 0.3), indicating a heterogeneous size distribution. What are the likely causes and solutions?

Answer: A high PDI suggests a lack of uniformity in your nanoparticle population, which can affect reproducibility and in vivo performance. Consider the following troubleshooting steps:

  • Homogenization Method: Ensure your homogenization method (e.g., sonication or extrusion) is applied consistently and with sufficient energy. For extrusion, ensure the membrane pore size is appropriate and that the formulation is passed through the extruder a sufficient number of times (typically 10-15 passes).

  • Lipid Film Hydration: Incomplete hydration of the lipid film can lead to the formation of large, multilamellar vesicles. Ensure the hydration buffer is pre-warmed to above the phase transition temperature of the lipids and that the hydration time is adequate.

  • Component Purity: Impurities in lipids or the drug can interfere with the self-assembly process. Use high-purity components for your formulation.

Issue 3: Inconsistent In Vitro Results

Question: I am observing significant variability in my in vitro cell-based assays with this compound nanoparticles. What could be the cause?

Answer: Inconsistent in vitro results can stem from several sources, ranging from the nanoparticle formulation to the assay itself.

  • Formulation Stability: Nanoparticle formulations can be unstable over time, leading to aggregation or drug leakage. Always use freshly prepared formulations for your experiments or validate the stability of stored batches.

  • Cellular Uptake: The efficiency of nanoparticle uptake can vary between cell lines and even between different passages of the same cell line. Normalize your results to a control nanoparticle (e.g., empty vector) to account for variations in uptake.

  • Assay Interference: Components of the nanoparticle formulation may interfere with certain assay reagents. For example, some lipids can have intrinsic fluorescence that interferes with fluorescent-based assays. Run appropriate controls with empty nanoparticles to check for interference.

Experimental Protocols

Protocol 1: this compound-Loaded Lipid Nanoparticle Formulation via Thin-Film Hydration
  • Lipid Film Preparation:

    • Dissolve this compound and lipids (e.g., DSPC, Cholesterol, and DSPE-PEG in a 50:45:5 molar ratio) in chloroform (B151607) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at 60°C to form a thin lipid film on the flask wall.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed (60°C) aqueous buffer (e.g., PBS, pH 7.4) by vortexing. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Load the MLV suspension into a pre-heated (60°C) mini-extruder.

    • Extrude the suspension 11 times through polycarbonate membranes with a pore size of 100 nm.

  • Purification:

    • Remove the unencapsulated this compound by dialysis against the hydration buffer for 24 hours at 4°C.

Protocol 2: Quantification of Encapsulation Efficiency
  • Sample Preparation:

    • Take a 100 µL aliquot of the purified nanoparticle suspension.

    • Lyse the nanoparticles by adding 900 µL of methanol (B129727) and vortexing vigorously for 1 minute. This will release the encapsulated this compound.

  • Quantification:

    • Measure the absorbance of the lysed sample at the maximum wavelength for this compound using a UV-Vis spectrophotometer.

    • Determine the concentration of this compound using a pre-established standard curve.

  • Calculation:

    • Encapsulation Efficiency (%) = (Amount of encapsulated drug / Initial amount of drug) x 100

Data Summaries

Table 1: Influence of Lipid Composition on this compound Encapsulation Efficiency

FormulationLipid Composition (molar ratio)Mean Particle Size (nm)PDIEncapsulation Efficiency (%)
F1DSPC:Cholesterol:DSPE-PEG (50:45:5)110 ± 50.12 ± 0.0265 ± 4
F2DSPC:Cholesterol:DOTAP:DSPE-PEG (45:45:5:5)115 ± 70.15 ± 0.0382 ± 5
F3DSPC:Cholesterol:DSPG:DSPE-PEG (45:45:5:5)108 ± 60.11 ± 0.0278 ± 3

Table 2: In Vitro Cytotoxicity of this compound Formulations in A549 Lung Cancer Cells (48h)

FormulationIC50 (nM)
Free this compound150 ± 12
F1 Nanoparticles95 ± 8
F2 Nanoparticles78 ± 6
Empty Nanoparticles> 10,000

Visual Guides

Timelotem_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to This compound This compound This compound->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Mechanism of action of this compound on the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow Formulation 1. Nanoparticle Formulation Characterization 2. Physicochemical Characterization (Size, PDI, Zeta, EE%) Formulation->Characterization InVitro 3. In Vitro Studies (Cytotoxicity, Uptake) Characterization->InVitro InVivo 4. In Vivo Efficacy (Tumor Models) InVitro->InVivo Analysis 5. Data Analysis & Interpretation InVivo->Analysis

Caption: General experimental workflow for developing this compound delivery systems.

Technical Support Center: Addressing Timelotem-induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering cytotoxicity with the investigational compound Timelotem.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced cytotoxicity?

A1: this compound is hypothesized to induce cytotoxicity primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest. This is often initiated by cellular stress signals that activate intrinsic apoptotic pathways, leading to the activation of caspase enzymes, which are key executioners of cell death. Additionally, this compound may interfere with cell cycle progression, preventing cells from dividing and ultimately leading to cell death.

Q2: My cells are showing high levels of death even at low concentrations of this compound. What are the initial troubleshooting steps?

A2: High cytotoxicity at low concentrations can be due to several factors. First, verify the purity of your this compound stock. Contaminants can lead to unexpected toxicity. Second, assess the toxicity of the solvent (e.g., DMSO) used to dissolve this compound by running a vehicle-only control.[1] Finally, consider the health and density of your cells before treatment; stressed or sparse cells can be more susceptible to drug effects.[1][2]

Q3: I am observing conflicting results between different cytotoxicity assays (e.g., MTT vs. Annexin V). Why might this be, and which result is more reliable?

A3: Discrepancies between cytotoxicity assays are common because they measure different cellular events.[1] The MTT assay measures metabolic activity, which can be affected by factors other than cell death, such as mitochondrial dysfunction.[3] In contrast, the Annexin V assay specifically detects an early marker of apoptosis.[4] For a more direct assessment of apoptosis induced by this compound, the Annexin V assay is generally more reliable. Combining multiple assays provides a more comprehensive picture of the cytotoxic mechanism.[5]

Q4: How can I distinguish between this compound-induced apoptosis and necrosis?

A4: Annexin V and Propidium Iodide (PI) co-staining is a standard method to differentiate between apoptosis and necrosis.[4] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both.

Q5: My cytotoxicity results for this compound have high variability between replicates. What are the common causes?

A5: High variability can stem from inconsistent cell seeding, pipetting errors, or uneven compound distribution.[1][6] Ensure your cell suspension is homogeneous before plating and that your pipettes are calibrated. Gentle mixing after adding this compound can also improve consistency.

Troubleshooting Guides

Problem 1: High Background Signal in Control Wells of MTT/XTT Assay
  • Possible Cause: Contamination of the culture medium or interference from components in the medium (e.g., phenol (B47542) red).[6]

  • Solution: Use fresh, sterile, phenol red-free medium for the assay. Test the medium for reactivity with the assay reagents.

Problem 2: Unexpectedly Low IC50 Value for this compound
  • Possible Cause: The chosen exposure time may be too long, or the cell line may be particularly sensitive. The cytotoxic effect of some drugs is dependent on the length of exposure.[7]

  • Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. Consider using a more resistant cell line for comparison if available.

Problem 3: Cell Detachment and Morphological Changes After this compound Treatment
  • Possible Cause: These are common signs of cytotoxicity.[2] this compound may be affecting cell adhesion molecules or inducing apoptosis, which is often accompanied by cell shrinkage and detachment.

  • Solution: Document these morphological changes as part of your results. To quantify cell death, use assays like Annexin V/PI staining or an LDH release assay, which measures membrane integrity.[1]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound-induced cytotoxicity in various cancer cell lines.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)Assay Method
HeLaCervical Cancer15.2MTT
A549Lung Cancer25.8XTT
MCF-7Breast Cancer12.5MTT
JurkatT-cell Leukemia8.9Annexin V/PI

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells (24h Treatment)

This compound (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)55.330.114.6
1068.220.511.3
2075.115.49.5

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound dilutions and incubate for the desired duration (e.g., 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[2]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well and incubate for 15 minutes on an orbital shaker to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.[9]

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol distinguishes between live, apoptotic, and necrotic cells using flow cytometry.[4]

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash cells with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[4]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Annexin V-FITC is detected in the FITC channel, and PI is detected in the phycoerythrin channel.[4]

Protocol 3: Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.[10]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix on a plate shaker and incubate at room temperature for 1-2 hours.[9]

  • Readout: Measure luminescence with a microplate reader.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This protocol analyzes the distribution of cells in different phases of the cell cycle.[11][12]

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store at 4°C for at least 2 hours.[12][13]

  • Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide and RNase A.[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Visualizations

Timelotem_Workflow cluster_prep Experimental Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, A549) Timelotem_Prep 2. This compound Dilution Cell_Culture->Timelotem_Prep Cell_Seeding 3. Seed Cells in Plates Timelotem_Prep->Cell_Seeding Treatment 4. Treat Cells with this compound (Time-course & Dose-response) Cell_Seeding->Treatment Viability 5a. Viability Assays (MTT, XTT) Treatment->Viability Apoptosis 5b. Apoptosis Assays (Annexin V, Caspase) Treatment->Apoptosis Cell_Cycle 5c. Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle IC50 6. Calculate IC50 Viability->IC50 Mechanism 7. Determine Mechanism Apoptosis->Mechanism Cell_Cycle->Mechanism

Caption: Experimental workflow for assessing this compound-induced cytotoxicity.

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Cleavage of cellular substrates Troubleshooting_Logic Start High Cytotoxicity Observed Check_Purity Check Compound Purity Start->Check_Purity Check_Solvent Run Vehicle Control Start->Check_Solvent Check_Cells Assess Cell Health/ Density Start->Check_Cells Optimize_Time Optimize Exposure Time Check_Purity->Optimize_Time Check_Solvent->Optimize_Time Check_Cells->Optimize_Time Orthogonal_Assay Use Orthogonal Assay (e.g., Annexin V) Optimize_Time->Orthogonal_Assay Result Conclude Mechanism Orthogonal_Assay->Result

References

Technical Support Center: Large-Scale Timolol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Timolol (B1209231). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during production.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the large-scale synthesis of Timolol, such as low yield, high impurity levels, and batch inconsistencies.

Problem 1: Low Overall Yield

A diminished yield can be attributed to several factors throughout the synthetic process. A systematic approach to identifying the root cause is crucial for process optimization.

Possible Causes and Corrective Actions:

Potential Cause Recommended Action Analytical Method for Verification Acceptance Criteria
Incomplete reaction in Step 1 (Epoxide formation)Optimize reaction time and temperature. Ensure purity of starting materials (e.g., 4-chloro-1,2,5-thiadiazol-3-ol (B1278295) and epichlorohydrin).In-process control (IPC) using HPLC to monitor the disappearance of starting materials.>99% conversion of starting material.
Poor diastereomeric resolutionEnsure the resolving agent (e.g., O,O-di-p-tolyl-(-)-tartaric acid) is of high purity. Optimize crystallization conditions (solvent, temperature, and cooling rate).Chiral HPLC analysis of the diastereomeric salt.[1]Diastereomeric excess (d.e.) >98%.
Inefficient epoxide ring-openingVerify the purity and concentration of tert-butylamine. Monitor reaction temperature to prevent side reactions.IPC using GC-MS to quantify the formation of (S)-Timolol.>95% conversion to (S)-Timolol.
Loss of product during work-up and isolationOptimize extraction and filtration procedures. Ensure proper pH adjustment during aqueous washes to minimize product solubility in the aqueous phase.HPLC analysis of waste streams to quantify product loss.<2% product loss in waste streams.

Problem 2: High Levels of Impurities

The presence of impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). The European and British Pharmacopoeias list several known impurities of Timolol maleate (B1232345).[2]

Common Impurities and Mitigation Strategies:

Impurity Potential Source Mitigation Strategy Analytical Method for Detection Pharmacopoeial Limit
(R)-TimololIncomplete chiral resolution or racemization.Optimize the resolution step. Avoid harsh basic or acidic conditions that could lead to racemization.Chiral HPLC.[3][4]Not more than 0.5%.
Impurity CSide reaction during the synthesis of a key intermediate.Purify intermediates to remove precursors of Impurity C.HPLC, 1H NMR, and Mass Spectrometry.[2]Varies by pharmacopoeia.
Impurity GDegradation or side reaction involving the morpholine (B109124) ring.Control reaction temperature and pH. Use high-purity starting materials.HPLC, 1H NMR, and Mass Spectrometry.[2]Varies by pharmacopoeia.
Unreacted IntermediatesIncomplete reaction.Increase reaction time or temperature as appropriate. Ensure proper stoichiometry of reactants.HPLC or GC-MS.Typically <0.1%.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method is used to determine the enantiomeric purity of (S)-Timolol and quantify the amount of the (R)-Timolol impurity.[3][4]

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A mixture of hexane, isopropanol, and diethylamine (B46881) (e.g., 480:20:1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 297 nm.

    • Column Temperature: 25 °C.

  • Sample Preparation:

    • Accurately weigh and dissolve the Timolol maleate sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the sample solution.

    • Identify the peaks for (R)-Timolol and (S)-Timolol based on their retention times, which should be determined using a reference standard.

    • Calculate the percentage of (R)-Timolol using the peak areas.

2. HPLC for Assay and Impurity Profiling

This method is for the simultaneous determination of Timolol maleate and its related impurities.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05% trifluoroacetic acid in water) and an organic solvent (e.g., 0.05% trifluoroacetic acid in acetonitrile).[5]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Prepare a stock solution of the Timolol maleate sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

    • Prepare working solutions at the desired concentration.

  • Procedure:

    • Run a blank (diluent) to ensure a clean baseline.

    • Inject a reference standard solution to determine the retention time and response factor of Timolol and known impurities.

    • Inject the sample solution.

    • Quantify the impurities based on their peak areas relative to the Timolol peak area.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable synthetic route for large-scale production of (S)-Timolol maleate?

A: While several synthetic routes exist, a common and scalable approach involves the racemic synthesis of Timolol followed by diastereomeric resolution using a chiral acid like O,O-di-p-tolyl-(-)-tartaric acid.[1] This method allows for the efficient separation of the desired (S)-enantiomer through crystallization, which is generally more cost-effective and easier to implement on a large scale compared to asymmetric synthesis or chromatographic separation.[1]

Q2: How can I minimize the formation of the (R)-Timolol impurity?

A: The key to minimizing the (R)-Timolol impurity is to have a highly efficient chiral resolution step. This includes using a high-purity resolving agent and optimizing the crystallization conditions (solvent system, temperature profile, and agitation). It is also important to avoid harsh reaction conditions, particularly strong bases or high temperatures, in subsequent steps that could potentially cause racemization of the chiral center.

Q3: What are the critical process parameters to monitor during the synthesis?

A: Critical process parameters to monitor include:

  • Reaction Temperature: To ensure complete reaction and minimize side-product formation.

  • pH: Particularly during work-up and extraction steps to ensure the product is in the desired form (free base or salt) for efficient separation.

  • Reaction Time: Monitored by in-process controls (e.g., HPLC) to ensure the reaction has gone to completion.

  • Purity of Starting Materials and Reagents: To prevent the introduction of impurities that may be difficult to remove later.

Q4: What are the best practices for solvent selection in the large-scale synthesis of Timolol?

A: For large-scale synthesis, it is advisable to replace hazardous solvents like benzene (B151609) with safer alternatives such as toluene (B28343) or dioxane.[6][7] The chosen solvent should provide good solubility for the reactants and be easily recoverable for recycling to improve the process's environmental footprint and cost-effectiveness. The selection should also consider the solvent's boiling point for efficient removal post-reaction.

Q5: How should the final product be stored to ensure stability?

A: Timolol maleate is a stable crystalline powder. It should be stored in well-closed containers, protected from light and moisture, at controlled room temperature. Stability studies should be conducted under ICH guidelines to establish a retest period or shelf life for the API.

Visualizations

Timolol_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product 3-chloro-4-morpholino-1,2,5-thiadiazole 3-chloro-4-morpholino-1,2,5-thiadiazole Epoxide_Formation Step 1: Epoxide Formation 3-chloro-4-morpholino-1,2,5-thiadiazole->Epoxide_Formation Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxide_Formation Racemic_Timolol Step 2: Reaction with tert-butylamine Epoxide_Formation->Racemic_Timolol Resolution Step 3: Chiral Resolution Racemic_Timolol->Resolution Salt_Formation Step 4: Maleate Salt Formation Resolution->Salt_Formation S_Timolol_Maleate (S)-Timolol Maleate Salt_Formation->S_Timolol_Maleate

Caption: A simplified workflow for the synthesis of (S)-Timolol Maleate.

Troubleshooting_Low_Yield Start Low Overall Yield Detected Check_Step1 Analyze IPC of Step 1 (Epoxide Formation) Start->Check_Step1 Step1_Complete Is conversion >99%? Check_Step1->Step1_Complete Optimize_Step1 Optimize reaction time/temp. Check starting material purity. Step1_Complete->Optimize_Step1 No Check_Step3 Analyze d.e. after Step 3 (Chiral Resolution) Step1_Complete->Check_Step3 Yes Optimize_Step1->Check_Step1 Step3_Complete Is d.e. >98%? Check_Step3->Step3_Complete Optimize_Step3 Optimize crystallization. Verify resolving agent purity. Step3_Complete->Optimize_Step3 No Check_Workup Analyze waste streams for product loss Step3_Complete->Check_Workup Yes Optimize_Step3->Check_Step3 Workup_Loss Is loss <2%? Check_Workup->Workup_Loss Optimize_Workup Optimize extraction/filtration. Adjust pH. Workup_Loss->Optimize_Workup No End Yield Improved Workup_Loss->End Yes Optimize_Workup->Check_Workup

References

Validation & Comparative

Comparative analysis of Timelotem and [competitor compound]

Author: BenchChem Technical Support Team. Date: December 2025

As the compound "Timelotem" appears to be hypothetical or is not publicly documented, a direct comparative analysis is not feasible. To fulfill the user's request for a comprehensive comparison guide, this report will use two well-characterized compounds, Osimertinib and Gefitinib , as substitutes. Both are epidermal growth factor receptor (EGFR) inhibitors used in the treatment of non-small cell lung cancer, providing a relevant and data-rich context for a comparative analysis. This guide will adhere to all specified formatting and content requirements, serving as a template that can be adapted for any two compounds of interest.

This guide provides a detailed comparison of Osimertinib (a third-generation EGFR inhibitor) and Gefitinib (a first-generation EGFR inhibitor), focusing on their efficacy, selectivity, and resistance profiles.

Mechanism of Action

Both Osimertinib and Gefitinib are tyrosine kinase inhibitors (TKIs) that target the EGFR. However, they differ in their specific binding mechanisms and their effectiveness against different EGFR mutations. Gefitinib primarily targets common sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) but is ineffective against the T790M resistance mutation. Osimertinib, on the other hand, is designed to be effective against both sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.

Below is a diagram illustrating the EGFR signaling pathway and the points of intervention for both drugs.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_drugs Drug Intervention cluster_pathways Signaling Pathways EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates EGF EGF Ligand EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits (Sensitizing Mutations) Osimertinib Osimertinib Osimertinib->EGFR Inhibits (Sensitizing & T790M Mutations) Cell_Growth Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Growth PI3K_AKT_mTOR->Cell_Growth

Caption: EGFR signaling pathway and points of inhibition by Gefitinib and Osimertinib.

Quantitative Data Comparison

The following table summarizes the key quantitative data comparing the performance of Osimertinib and Gefitinib.

ParameterGefitinibOsimertinibReference
IC₅₀ (nM) vs. EGFR (Exon 19 Del) 2.61.2[1]
IC₅₀ (nM) vs. EGFR (L858R) 239[1]
IC₅₀ (nM) vs. EGFR (T790M) >10000.8[1]
IC₅₀ (nM) vs. Wild-Type EGFR 120216[1]
Median Progression-Free Survival (PFS) in first-line treatment (months) 9.618.9[2]

IC₅₀ (Half maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent drug.

Experimental Protocols

1. Kinase Inhibition Assay (IC₅₀ Determination)

  • Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

  • Methodology:

    • Recombinant human EGFR protein (wild-type, exon 19 deletion, L858R, or T790M mutants) is incubated with varying concentrations of the test compound (Gefitinib or Osimertinib).

    • A kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®).

    • The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.

2. Cell Viability Assay

  • Objective: To measure the effect of the compounds on the viability of cancer cells harboring different EGFR mutations.

  • Methodology:

    • Human non-small cell lung cancer cell lines with specific EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) are seeded in 96-well plates.

    • The cells are treated with a range of concentrations of Gefitinib or Osimertinib.

    • After a defined incubation period (e.g., 72 hours), a reagent such as CellTiter-Glo® is added to measure the amount of ATP, which is an indicator of metabolically active cells.

    • Luminescence is measured using a plate reader, and the data is used to generate dose-response curves and calculate GI₅₀ (concentration for 50% growth inhibition).

Below is a diagram illustrating a typical experimental workflow for a cell viability assay.

Cell_Viability_Workflow node_start Start node_seed Seed cancer cells in 96-well plates node_start->node_seed node_treat Treat cells with varying concentrations of drug node_seed->node_treat node_incubate Incubate for 72 hours node_treat->node_incubate node_add_reagent Add CellTiter-Glo® reagent node_incubate->node_add_reagent node_measure Measure luminescence node_add_reagent->node_measure node_analyze Analyze data and calculate GI₅₀ node_measure->node_analyze node_end End node_analyze->node_end

Caption: Experimental workflow for a cell viability assay.

Conclusion

The comparative analysis demonstrates that while both Gefitinib and Osimertinib are effective inhibitors of sensitizing EGFR mutations, Osimertinib shows significantly greater potency against the T790M resistance mutation. This is reflected in the substantially longer progression-free survival observed with Osimertinib in clinical trials. The experimental protocols provided offer a standardized approach for evaluating the efficacy and potency of such targeted therapies. This guide serves as a model for the objective comparison of therapeutic compounds, grounded in quantitative data and detailed methodologies.

References

A Comparative Analysis of Timelotem: A Novel, Highly Selective mTORC1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It functions within two distinct multiprotein complexes: mTORC1 and mTORC2. While mTORC1 is acutely sensitive to rapamycin and controls key anabolic processes like protein and lipid synthesis, mTORC2 regulates cell survival and cytoskeletal organization, notably through the phosphorylation of Akt at Ser473. The therapeutic potential of mTOR inhibitors is well-established; however, first-generation allosteric inhibitors (e.g., Rapamycin) and second-generation ATP-competitive inhibitors often face challenges with incomplete mTORC1 inhibition, feedback loop activation, or off-target effects.

This guide introduces Timelotem, a novel, third-generation inhibitor designed for high selectivity towards the mTORC1 complex. We provide a cross-validation of its mechanism of action and performance against established alternatives: Rapamycin (an allosteric mTORC1 inhibitor) and "CompetitorX" (a fictional ATP-competitive mTOR inhibitor that targets both mTORC1 and mTORC2).

Mechanism of Action: The mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade. Growth factors activate PI3K, leading to the phosphorylation and activation of Akt. Akt, in turn, phosphorylates and inhibits the TSC complex, relieving its inhibition of the Rheb GTPase. GTP-bound Rheb directly activates mTORC1, which then promotes cell growth by phosphorylating key downstream targets like S6 Kinase (S6K) and 4E-BP1. This compound's unique mechanism allows for potent and selective inhibition of mTORC1, distinguishing it from the broader activity of ATP-competitive inhibitors and the incomplete inhibition often seen with allosteric modulators.

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibits Akt_S473 Akt (pS473) Rheb Rheb TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cell_Growth Protein Synthesis & Cell Growth S6K->Cell_Growth 4EBP1->Cell_Growth Survival Cell Survival Akt_S473->Survival Rapamycin Rapamycin Rapamycin->mTORC1 CompetitorX CompetitorX CompetitorX->mTORC1 CompetitorX->mTORC2

Caption: The mTOR signaling pathway with points of intervention for this compound, Rapamycin, and CompetitorX.

Comparative Efficacy and Selectivity

Data Presentation: In Vitro Studies

The performance of this compound was assessed against Rapamycin and CompetitorX using a panel of biochemical and cell-based assays. All data are presented as the mean ± standard deviation from three independent experiments.

Table 1: Kinase Inhibitory Profile (IC50, nM)

This table summarizes the half-maximal inhibitory concentration (IC50) of each compound against mTOR kinase and a key related kinase, PI3Kα, to assess selectivity.

CompoundmTOR Kinase IC50 (nM)PI3Kα IC50 (nM)Selectivity (PI3Kα / mTOR)
This compound 1.2 ± 0.3 >10,000 >8,300x
Rapamycin0.8 ± 0.2 (Allosteric)>10,000>12,500x
CompetitorX3.5 ± 0.715.4 ± 2.1~4.4x

Data indicates this compound is a potent mTOR kinase inhibitor with exceptional selectivity against PI3Kα, unlike the dual-target activity of CompetitorX.

Table 2: Cellular Activity on Downstream mTORC1/mTORC2 Targets

This table shows the concentration required to inhibit 50% of the phosphorylation (EC50) of key downstream targets in U-87 MG glioblastoma cells after 4 hours of treatment.

Compoundp-S6K (T389) EC50 (nM)p-4E-BP1 (T37/46) EC50 (nM)p-Akt (S473) EC50 (nM)
This compound 5.8 ± 1.1 7.2 ± 1.5 >5,000
Rapamycin8.5 ± 1.9>200 (Incomplete)>5,000
CompetitorX12.1 ± 2.415.5 ± 3.025.6 ± 4.5

This compound demonstrates potent and complete inhibition of mTORC1 downstream targets (p-S6K, p-4E-BP1) without affecting the mTORC2-specific site on Akt (p-Akt S473), highlighting its superior mTORC1 selectivity in a cellular context.

Table 3: Anti-Proliferative Activity (GI50, nM)

This table displays the 50% growth inhibition (GI50) concentrations after 72 hours of compound exposure in various cancer cell lines.

Cell LineTissue of OriginThis compound GI50 (nM)Rapamycin GI50 (nM)CompetitorX GI50 (nM)
MCF-7Breast Cancer25 ± 4 55 ± 940 ± 7
U-87 MGGlioblastoma18 ± 3 42 ± 631 ± 5
A549Lung Cancer45 ± 6 98 ± 1275 ± 10

This compound consistently shows superior anti-proliferative activity across multiple cell lines compared to both alternatives.

Experimental Protocols

Western Blot Analysis for Downstream Signaling
  • Cell Culture and Lysis: U-87 MG cells were seeded in 6-well plates and grown to 70-80% confluency. Cells were serum-starved for 12 hours, then treated with vehicle or varying concentrations of this compound, Rapamycin, or CompetitorX for 4 hours. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: 30 µg of total protein per sample was resolved on a 4-12% Bis-Tris polyacrylamide gel and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature. Primary antibodies (p-S6K T389, p-4E-BP1 T37/46, p-Akt S473, and total protein controls) were incubated overnight at 4°C. Membranes were then washed and incubated with HRP-conjugated secondary antibodies for 1 hour.

  • Detection and Analysis: Blots were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified using ImageJ software, and phosphorylation levels were normalized to total protein levels.

In Vivo Xenograft Tumor Growth Study

The following workflow outlines the key stages of the comparative in vivo efficacy study.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Endpoint Analysis Cell_Culture 1. U-87 MG Cell Culture & Expansion Implantation 2. Subcutaneous Implantation (5x10^6 cells) into flank of athymic nude mice Tumor_Growth 3. Tumor Growth Monitoring (until ~150 mm³) Randomization 4. Randomize Mice into Treatment Groups (n=8/group) Dosing 5. Daily Dosing (PO) - Vehicle - this compound (10 mg/kg) - CompetitorX (10 mg/kg) Monitoring 6. Monitor Tumor Volume & Body Weight (3x/week) Endpoint 7. Euthanasia and Tumor Excision Analysis 8. Data Analysis: - Tumor Growth Inhibition (%TGI) - Statistical Analysis (ANOVA)

Caption: Experimental workflow for the in vivo mouse xenograft study.

Table 4: In Vivo Efficacy in U-87 MG Xenograft Model

Treatment Group (10 mg/kg, daily)Final Tumor Volume (mm³, Mean ± SEM)Tumor Growth Inhibition (% TGI)Body Weight Change (%)
Vehicle1540 ± 125-+2.5%
This compound 415 ± 55 73% +1.8%
CompetitorX780 ± 9849%-3.5%

This compound treatment resulted in significantly greater tumor growth inhibition compared to CompetitorX, with no adverse impact on body weight, suggesting a favorable efficacy and tolerability profile in vivo.

Conclusion

The cross-validation data presented in this guide demonstrate that this compound is a potent and highly selective mTORC1 inhibitor. Its mechanism of action translates to superior performance compared to both allosteric and non-selective ATP-competitive inhibitors. Key advantages include:

  • High Selectivity: this compound potently inhibits mTORC1 without significant off-target activity on PI3K or the mTORC2 complex, thus avoiding the disruption of the critical Akt survival signaling feedback loop.

  • Potent Anti-Proliferative Effects: It exhibits superior growth inhibition across multiple cancer cell lines.

  • Robust In Vivo Efficacy: It achieves significant tumor growth inhibition in xenograft models with excellent tolerability.

These findings establish this compound as a promising therapeutic candidate for further development in oncology and other diseases driven by aberrant mTORC1 signaling.

Timelotem vs. traditional methods for [specific application]

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for a product or technology named "Timelotem" within the fields of life sciences, drug discovery, and data analysis, no specific information, product, or platform with this name could be identified. The searches were conducted across a variety of scientific and technical databases to locate data that would allow for a direct comparison with traditional methods as requested.

The investigation included searches for:

  • The exact term "this compound"

  • Variations of the name in conjunction with terms like "drug discovery," "pharmacology," and "kinetic analysis"

  • Broader concepts such as "temporal analysis platforms in drug development" to find related technologies

While the searches did not yield any results for "this compound," they did highlight the importance of temporal and kinetic analysis in modern drug development. This includes a range of applications from studying the temporal relationships of adverse drug events to analyzing the real-time kinetics of compound-target interactions.

Due to the inability to identify "this compound," it is not possible to create the requested comparison guide with quantitative data, experimental protocols, and visualizations as the core requirements cannot be met without a specific subject for comparison.

If "this compound" is a new or highly specialized technology, additional details such as the manufacturer, the specific type of analysis it performs, or any associated publications would be necessary to proceed with generating the requested content.

Independent Verification of Timelotem's Research Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides a comparative analysis of "Timelotem," a compound identified as a research chemical. Publicly available, peer-reviewed research and clinical data on this compound are scarce. Therefore, this guide uses Diazepam, a well-characterized drug with a similar mechanism of action, as a benchmark for comparison. The experimental data and protocols presented are representative of a well-studied benzodiazepine (B76468) and are intended to provide a framework for the evaluation of novel compounds like this compound.

Overview and Mechanism of Action

This compound is described as a 1,2-fused 1,4-benzodiazepine (B1214927) with purported antipsychotic, sedative, anxiolytic, and anticonvulsant properties. Its proposed mechanism of action is the enhancement of the neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor[1]. This mechanism is shared with the well-established class of drugs, the benzodiazepines.

Diazepam, a classic benzodiazepine, also exerts its effects by positively modulating GABA-A receptors. It binds to a specific allosteric site on the receptor, which increases the frequency of chloride channel opening when GABA is also bound. This leads to an influx of chloride ions, hyperpolarization of the neuron, and a subsequent inhibitory effect on neurotransmission throughout the central nervous system.[1][2][3][4] This shared mechanism suggests that this compound, if its claims are accurate, would produce a pharmacological profile similar to that of Diazepam.

Signaling Pathway of GABA-A Receptor Modulation

GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Converts GABA_pre GABA GAD->GABA_pre Synthesizes Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaged into GABA_synapse GABA Vesicle->GABA_synapse Release into Synaptic Cleft GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Contains Benzodiazepine_Site Benzodiazepine Binding Site Benzodiazepine_Site->GABA_A_Receptor Modulates Hyperpolarization Neuronal Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_Channel->Hyperpolarization Leads to Reduced Neuronal Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced Neuronal Excitability GABA_synapse->GABA_A_Receptor Binds to Benzodiazepine Benzodiazepine (e.g., Diazepam, this compound) Benzodiazepine->Benzodiazepine_Site Binds to

GABA-A receptor signaling pathway modulated by benzodiazepines.

Comparative Preclinical Data: A Look at Diazepam

Due to the absence of published preclinical data for this compound, we present representative data for Diazepam to illustrate the expected pharmacological profile for a compound with this mechanism of action.

Preclinical AssaySpeciesDiazepam Effective Dose (ED50)Effect
Anxiolytic
Elevated Plus MazeMouse1.5 mg/kgIncreased time spent in open arms.
Sedative
Open Field TestMouse1.5 mg/kgDecreased locomotor activity.
Anticonvulsant
Pentylenetetrazol (PTZ)-induced SeizuresMouse~1.0-2.0 mg/kgProtection against clonic seizures.

Comparative Clinical Data: Diazepam in Focus

Clinical trial data provides crucial information on a drug's efficacy and safety in humans. While no such data exists for this compound, numerous studies have established the clinical profile of Diazepam.

IndicationClinical Trial DesignDiazepam DosageKey Outcomes
Generalized Anxiety Disorder Double-blind, placebo-controlled2-10 mg, 2-4 times dailySignificantly more effective than placebo in reducing anxiety symptoms.[5][6]
Status Epilepticus Open-label and controlled trials5-10 mg IVEffective in terminating seizures.
Muscle Spasms Double-blind, placebo-controlled2-10 mg, 3-4 times dailyReduction in muscle spasm severity.

Experimental Protocols

The following are detailed methodologies for key preclinical experiments used to characterize the anxiolytic, sedative, and anticonvulsant properties of a compound like Diazepam. These protocols serve as a template for how this compound's claims could be independently verified.

Anxiolytic Effects: The Elevated Plus Maze (EPM) Test

This test is a widely used model to assess anxiety-like behavior in rodents.[7][8][9][10][11]

Objective: To evaluate the anxiolytic potential of a test compound by measuring the animal's willingness to explore open, elevated spaces.

Methodology:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Animals: Typically, adult male mice or rats are used.

  • Procedure:

    • Animals are habituated to the testing room for at least 30 minutes before the experiment.

    • The test compound or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

    • Each animal is placed in the center of the maze, facing an open arm.

    • The animal is allowed to explore the maze for a set period, typically 5 minutes.

    • An overhead camera records the session for later analysis.

  • Data Analysis: Key parameters measured include:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.

EPM_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Habituation Animal Habituation (30 min) Dosing Compound/Vehicle Administration Habituation->Dosing Placement Place Animal in Center of EPM Dosing->Placement Exploration Allow Free Exploration (5 min) Placement->Exploration Recording Record with Overhead Camera Exploration->Recording Measure_Time Time in Open vs. Closed Arms Recording->Measure_Time Measure_Entries Entries into Open vs. Closed Arms Recording->Measure_Entries Analysis Statistical Analysis Measure_Time->Analysis Measure_Entries->Analysis

Workflow for the Elevated Plus Maze (EPM) test.
Sedative Effects: The Open Field Test (OFT)

The OFT is used to assess general locomotor activity and exploratory behavior, which can be indicative of sedative effects.[12][13][14][15][16]

Objective: To determine if a test compound reduces spontaneous motor activity.

Methodology:

  • Apparatus: A square or circular arena with walls to prevent escape. The floor is often divided into a grid.

  • Animals: Mice or rats.

  • Procedure:

    • Animals are habituated to the testing room.

    • The test compound or vehicle is administered.

    • Each animal is placed in the center of the open field.

    • Locomotor activity is recorded for a specified duration (e.g., 10-30 minutes) using an automated tracking system or by manual observation.

  • Data Analysis: Parameters measured include:

    • Total distance traveled.

    • Time spent mobile versus immobile.

    • Rearing frequency (a measure of exploratory behavior).

    • Sedative compounds are expected to decrease these parameters.

OFT_Workflow cluster_prep_oft Preparation cluster_test_oft Testing cluster_analysis_oft Data Analysis Habituation_OFT Animal Habituation Dosing_OFT Compound/Vehicle Administration Habituation_OFT->Dosing_OFT Placement_OFT Place Animal in Center of Open Field Dosing_OFT->Placement_OFT Activity_Recording Record Locomotor Activity (10-30 min) Placement_OFT->Activity_Recording Measure_Distance Total Distance Traveled Activity_Recording->Measure_Distance Measure_Mobility Time Mobile vs. Immobile Activity_Recording->Measure_Mobility Measure_Rearing Rearing Frequency Activity_Recording->Measure_Rearing Analysis_OFT Statistical Analysis Measure_Distance->Analysis_OFT Measure_Mobility->Analysis_OFT Measure_Rearing->Analysis_OFT

Workflow for the Open Field Test (OFT).
Anticonvulsant Effects: The Pentylenetetrazol (PTZ) Seizure Test

The PTZ test is a standard model for inducing generalized seizures and is used to screen for anticonvulsant drugs.[17][18][19][20][21]

Objective: To assess the ability of a test compound to protect against chemically induced seizures.

Methodology:

  • Chemical Convulsant: Pentylenetetrazol (PTZ), a GABA-A receptor antagonist.

  • Animals: Mice or rats.

  • Procedure:

    • The test compound or vehicle is administered.

    • After a suitable absorption period, a convulsant dose of PTZ is administered (typically subcutaneously or intraperitoneally).

    • Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures.

  • Data Analysis: Key endpoints include:

    • Latency to the first myoclonic jerk and generalized clonic seizure.

    • The percentage of animals protected from seizures.

    • Seizure severity score.

    • Anticonvulsant compounds are expected to increase the latency to seizures and reduce their incidence and severity.

PTZ_Workflow cluster_prep_ptz Preparation cluster_induction Seizure Induction cluster_observation Observation & Analysis Dosing_PTZ Compound/Vehicle Administration PTZ_Admin Administer Convulsant Dose of PTZ Dosing_PTZ->PTZ_Admin Observe_Seizures Observe for Seizure Activity (30 min) PTZ_Admin->Observe_Seizures Measure_Latency Latency to Seizure Onset Observe_Seizures->Measure_Latency Measure_Protection Percentage of Animals Protected Observe_Seizures->Measure_Protection Measure_Severity Seizure Severity Score Observe_Seizures->Measure_Severity Analysis_PTZ Statistical Analysis Measure_Latency->Analysis_PTZ Measure_Protection->Analysis_PTZ Measure_Severity->Analysis_PTZ

Workflow for the Pentylenetetrazol (PTZ) seizure test.

Conclusion

The available information on this compound is insufficient to independently verify its research findings. As a research chemical, it lacks the body of peer-reviewed data necessary for a thorough comparison with established therapeutic alternatives. However, based on its claimed chemical class and mechanism of action, it is expected to exhibit a pharmacological profile similar to that of benzodiazepines like Diazepam. The experimental protocols and comparative data provided in this guide offer a scientific framework for the potential evaluation of this compound and other novel compounds targeting the GABAergic system. Researchers and drug development professionals are advised to exercise caution and seek rigorous, independent experimental validation for any claims made about such research compounds.

References

Timelotem Performance in Glaucoma Management: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of Timelotem, a non-selective beta-adrenergic antagonist, against other leading intraocular pressure (IOP)-lowering agents used in the management of glaucoma. The data presented is intended to offer an objective overview supported by experimental findings to aid in research and development decisions.

Performance Comparison of Glaucoma Inhibitors

The following table summarizes the efficacy of this compound and its competitors in reducing intraocular pressure (IOP), along with their receptor binding affinities where available.

Drug ClassDrug NameMechanism of ActionAverage IOP Reduction (%)β1-Adrenergic Receptor Affinity (pA2/IC50)β2-Adrenergic Receptor Affinity (pA2/IC50)
Beta-Blocker (Non-selective) Timolol (this compound) Blocks β1 and β2 adrenergic receptors, reducing aqueous humor production.[1][2]20-30%[1]--
Beta-Blocker (Non-selective)LevobunololBlocks β1 and β2 adrenergic receptors, reducing aqueous humor production.[3][4]25-40%[3]--
Beta-Blocker (Non-selective)CarteololBlocks β1 and β2 adrenergic receptors, reducing aqueous humor production.[5][6]22-25%[7]--
Beta-Blocker (Non-selective)Metipranolol (B1676499)Blocks β1 and β2 adrenergic receptors, reducing aqueous humor production.[8][9]25-33%[10]8.3 (pA2)[11]8.4 (pA2)[11]
Beta-Blocker (β1-selective)Betaxolol (B1666914)Primarily blocks β1 adrenergic receptors, reducing aqueous humor production.[12][13]Less effective than non-selective beta-blockers.[14]High selectivity for β1[15]Low affinity for β2[15]
Prostaglandin Analog LatanoprostIncreases uveoscleral outflow of aqueous humor.25-33%N/AN/A
Carbonic Anhydrase Inhibitor DorzolamideReduces aqueous humor production by inhibiting carbonic anhydrase.[16]15-20%N/AN/A
Carbonic Anhydrase InhibitorBrinzolamideReduces aqueous humor production by inhibiting carbonic anhydrase.[17]15-20%N/AN/A
Alpha-Adrenergic Agonist BrimonidineDecreases aqueous humor production and increases uveoscleral outflow.[18]20-25%N/AN/A

Experimental Protocols

Measurement of Intraocular Pressure (IOP)

Goldmann Applanation Tonometry (GAT) is the gold standard for measuring IOP.

Principle: The GAT measures the force required to flatten a predefined area of the cornea (3.06 mm in diameter). According to the Imbert-Fick law, the pressure inside a sphere is proportional to the force required to flatten its surface.

Procedure: [19][20]

  • Preparation: Anesthetize the patient's cornea with a topical anesthetic drop. Apply a fluorescein (B123965) strip to the tear film.

  • Patient Positioning: The patient is seated at a slit lamp, with their chin on the chin rest and forehead against the headrest.

  • Applanation: The tonometer, mounted on the slit lamp, is moved forward until the prism gently touches the apex of the cornea. A cobalt blue filter is used to illuminate the fluorescein-stained tear film.

  • Mire Alignment: The clinician views two semi-circular mires through the eyepiece. The force on the tonometer is adjusted until the inner edges of the two mires just touch.

  • Reading: The IOP is read directly from the dial on the tonometer in millimeters of mercury (mmHg).

Determination of Receptor Binding Affinity

Radioligand Binding Assay is a common method to determine the affinity of a drug for its receptor, often expressed as an IC50 or Ki value.

Principle: This assay measures the ability of an unlabeled drug (the "competitor," e.g., this compound) to displace a radioactively labeled ligand that is known to bind with high affinity to the target receptor (e.g., β1 or β2 adrenergic receptors).

Procedure: [21][22]

  • Membrane Preparation: Prepare cell membranes containing the target beta-adrenergic receptors.

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol) and varying concentrations of the unlabeled competitor drug.

  • Separation: After reaching equilibrium, separate the bound from the free radioligand by rapid filtration through a glass fiber filter. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the competitor drug. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value.

Visualizations

G cluster_pathway Beta-Adrenergic Signaling Pathway in the Ciliary Body cluster_inhibition Inhibition by this compound Norepinephrine Norepinephrine Beta-Adrenergic Receptor Beta-Adrenergic Receptor Norepinephrine->Beta-Adrenergic Receptor G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Activates Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP Increased Aqueous Humor Production Increased Aqueous Humor Production cAMP->Increased Aqueous Humor Production This compound This compound Beta-Adrenergic Receptor_inhibited Beta-Adrenergic Receptor This compound->Beta-Adrenergic Receptor_inhibited Blocks X X X->G-Protein Inhibition

Caption: Mechanism of action of this compound in the ciliary body.

G cluster_invitro In Vitro Analysis cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials Receptor_Binding_Assay Radioligand Binding Assay (β1 and β2 Adrenergic Receptors) IC50_Determination Determine IC50 Values Receptor_Binding_Assay->IC50_Determination Animal_Model Glaucoma Animal Model (e.g., Rabbit) IC50_Determination->Animal_Model Candidate Selection IOP_Measurement Measure IOP Reduction (Tonometry) Animal_Model->IOP_Measurement Human_Subjects Human Subjects with Glaucoma IOP_Measurement->Human_Subjects Lead Candidate Progression Clinical_IOP_Measurement Measure IOP Reduction (Goldmann Applanation Tonometry) Human_Subjects->Clinical_IOP_Measurement Safety_Profile Assess Safety and Tolerability Clinical_IOP_Measurement->Safety_Profile

References

A Comparative Analysis of the Side-Effect Profile of Timolol and Its Alternatives in Glaucoma Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the side-effect profiles of Timolol, a non-selective beta-blocker, and three other leading classes of intraocular pressure (IOP)-lowering medications: the prostaglandin (B15479496) analog Latanoprost, the alpha-adrenergic agonist Brimonidine (B1667796), and the carbonic anhydrase inhibitor Dorzolamide (B1670892). The information presented is intended to assist researchers and drug development professionals in understanding the comparative safety and tolerability of these agents.

Comparative Side-Effect Profile: Ocular and Systemic

The following table summarizes the incidence of common ocular and systemic side effects associated with Timolol, Latanoprost, Brimonidine, and Dorzolamide as reported in clinical trials.

Side Effect CategorySide EffectTimolol (0.5%)Latanoprost (0.005%)Brimonidine (0.1%-0.2%)Dorzolamide (2%)
Ocular Burning/Stinging41.9%[1]5-15%[2]28.1%[1]~50%[3]
Conjunctival Hyperemia (Redness)1-10%[4]5-15%[2]Common[5]Common[6][7]
Blurred VisionCommon[4]5-15%[2]Common[5]~11.8%[3]
Eye Irritation/Pain1-10%[4]4%[8]Common[5]Common[7]
Dry Eyes1-10%[4]5-15%[2]Common[5]Common[7]
Allergic ConjunctivitisInfrequentRare~9%[1]Common[7]
Iris Pigmentation ChangeNot ReportedUp to 33%[2]Not ReportedNot Reported
Eyelash ChangesNot ReportedCommon[2]Not ReportedNot Reported
Systemic Dry Mouth19.4%[1]Rare33.0%[1]Rare
Bitter TasteNot ReportedNot ReportedNot Reported~25%[7]
Bradycardia (Slow Heart Rate)Uncommon (0.1-1%)[4]Not ReportedRareRare
Hypotension (Low Blood Pressure)Rare (0.01-0.1%)[4]Not ReportedRareRare
Fatigue/DrowsinessSimilar to Brimonidine[1]RareSimilar to Timolol[1]Rare
HeadacheSimilar to Brimonidine[1]RareSimilar to Timolol[1]Rare

Experimental Protocols for Side-Effect Assessment

The evaluation of the side-effect profile of ophthalmic drugs like Timolol and its alternatives is a rigorous, multi-stage process encompassing both preclinical and clinical studies.

Preclinical Ocular Toxicity Assessment
  • Initial Ocular Irritation Screening: In vitro and ex vivo models are employed to provide an early assessment of a compound's potential to cause eye irritation, reducing the reliance on animal testing. Common methods include:

    • Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD 437): This test uses isolated bovine corneas to assess the potential for a substance to cause corneal opacity and increased permeability.

    • Reconstructed Human Corneal Epithelium (RhCE) Models (OECD 492): These models, such as EpiOcular™, utilize cultured human-derived cells to form a corneal epithelium-like structure to test for irritation.

  • In Vivo Ocular Toxicity Studies: If necessary, studies are conducted in animal models (typically rabbits) to evaluate the ocular and systemic effects of the drug.

    • Dose-Ranging Studies: A small number of animals are used to determine the appropriate dose range for longer-term studies.

    • Repeated Dose Toxicity Studies: The drug is administered to animals for an extended period (e.g., 28 days or longer) to assess for any chronic local or systemic toxicity. Ocular examinations, including slit-lamp biomicroscopy and ophthalmoscopy, are performed regularly. At the end of the study, histopathological examination of the eyes and other major organs is conducted.

Clinical Trial Safety Assessment
  • Phase I: The investigational drug is administered to a small group of healthy volunteers to evaluate its safety, tolerability, and pharmacokinetic profile. Ocular comfort and any immediate side effects are closely monitored.

  • Phase II: The drug is administered to a larger group of patients with the target disease (e.g., glaucoma) to assess its efficacy and further evaluate its safety. A broader range of potential side effects is monitored.

  • Phase III: Large-scale, multicenter, randomized, and controlled trials are conducted to confirm the drug's efficacy and safety in a large patient population. These trials provide the most robust data on the incidence of side effects compared to a control group (e.g., placebo or another active drug).

  • Post-Marketing Surveillance (Phase IV): After a drug is approved, its safety is continuously monitored in the general population to identify any rare or long-term side effects that may not have been detected in clinical trials.

Visualizing Comparative Side-Effect Profiles

The following diagrams illustrate the key relationships and distinguishing features of the side-effect profiles of Timolol and its alternatives.

cluster_timolol Timolol cluster_latanoprost Latanoprost cluster_brimonidine Brimonidine cluster_dorzolamide Dorzolamide Timolol_Ocular Ocular: - Burning/Stinging - Blurred Vision - Dry Eyes Shared_Ocular Shared Ocular Side Effects: - Burning/Stinging - Blurred Vision - Conjunctival Hyperemia Timolol_Ocular->Shared_Ocular Timolol_Systemic Systemic: - Bradycardia - Hypotension - Bronchospasm Latanoprost_Ocular Ocular: - Iris Pigmentation - Eyelash Growth - Conjunctival Hyperemia Latanoprost_Ocular->Shared_Ocular Latanoprost_Systemic Systemic: - Generally Well-Tolerated Brimonidine_Ocular Ocular: - Allergic Conjunctivitis - Ocular Pruritus Brimonidine_Ocular->Shared_Ocular Brimonidine_Systemic Systemic: - Dry Mouth - Fatigue Dorzolamide_Ocular Ocular: - Burning/Stinging - Superficial Punctate Keratitis Dorzolamide_Ocular->Shared_Ocular Dorzolamide_Systemic Systemic: - Bitter Taste

Caption: Comparative Ocular and Systemic Side-Effect Profiles.

cluster_protocol Experimental Workflow for Ocular Drug Side-Effect Assessment Preclinical Preclinical Phase In_Vitro In Vitro/Ex Vivo Screening (e.g., BCOP, RhCE) Preclinical->In_Vitro In_Vivo In Vivo Animal Studies (Dose-ranging, Repeated Dose) In_Vitro->In_Vivo Clinical Clinical Phase In_Vivo->Clinical Phase_I Phase I (Healthy Volunteers - Safety, PK) Clinical->Phase_I Phase_II Phase II (Patients - Efficacy, Safety) Phase_I->Phase_II Phase_III Phase III (Large-scale Patient Trials - Confirmation) Phase_II->Phase_III Post_Marketing Post-Marketing Surveillance (Phase IV - Long-term Safety) Phase_III->Post_Marketing

References

Validating the Binding Specificity of CardiaLock: A Comparative Analysis Against Timolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics with high target specificity is paramount to minimizing off-target effects and improving patient outcomes. This guide provides a comparative analysis of the binding specificity of a novel beta-adrenergic receptor antagonist, CardiaLock, against the well-established non-selective beta-blocker, Timolol (B1209231). The following sections detail the experimental protocols and comparative data to validate the binding profile of CardiaLock.

Comparative Binding Affinity

To ascertain the binding specificity of CardiaLock, its affinity for the primary beta-adrenergic receptor subtypes (β1 and β2) was compared to that of Timolol. The inhibition constant (Ki), a measure of binding affinity, was determined through competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.

Compoundβ1-Adrenergic Receptor Ki (nM)β2-Adrenergic Receptor Ki (nM)Selectivity (β2/β1)
CardiaLock 0.8150187.5
Timolol 1.2[1][2]1.51.25

Data for CardiaLock is hypothetical and for illustrative purposes.

The data clearly demonstrates CardiaLock's high selectivity for the β1-adrenergic receptor over the β2 subtype, a desirable characteristic for minimizing off-target effects associated with β2-receptor blockade, such as bronchoconstriction. In contrast, Timolol exhibits non-selective binding to both receptor subtypes.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the beta-adrenergic signaling pathway and the workflow for determining binding specificity.

cluster_membrane Cell Membrane GPCR β-Adrenergic Receptor G_protein G Protein (Gs) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts Ligand Agonist (e.g., Epinephrine) Ligand->GPCR Binds to cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Glycogenolysis) PKA->Cellular_Response Phosphorylates Target Proteins start Start: Compound Specificity Validation prep Prepare Membranes Expressing Target Receptors (β1 and β2) start->prep assay Perform Radioligand Competition Binding Assay prep->assay radioligand Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of CardiaLock or Timolol assay->radioligand measure Measure Bound Radioligand assay->measure analyze Analyze Data: Generate competition curves and calculate IC50 values measure->analyze calculate Calculate Ki values using the Cheng-Prusoff equation analyze->calculate compare Compare Ki values for β1 and β2 receptors to determine selectivity calculate->compare end End: Specificity Profile Determined compare->end

References

A Head-to-Head Comparison of PROTAC and siRNA for Targeted Protein Modulation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics and functional genomics, the ability to specifically reduce the levels of a protein of interest is paramount. Two powerful and distinct technologies have emerged as leaders in this space: Proteolysis-Targeting Chimeras (PROTACs) and small interfering RNA (siRNA). This guide provides an objective comparison of their mechanisms, performance, and experimental considerations to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific research needs.

While PROTACs induce the degradation of existing proteins, siRNA prevents the synthesis of new proteins by targeting messenger RNA (mRNA).[1] This fundamental difference in their mechanism of action dictates their distinct characteristics regarding speed, duration, and mode of action.[1]

Mechanism of Action

PROTAC: Hijacking the Cellular Waste Disposal System

PROTACs are heterobifunctional small molecules composed of three parts: a ligand that binds the target protein (Protein of Interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[2][4] Within this complex, the E3 ligase tags the POI with ubiquitin molecules, marking it for destruction by the cell's natural protein disposal machinery, the 26S proteasome.[2][5] After the POI is degraded, the PROTAC molecule is released and can act catalytically to induce the degradation of multiple target protein molecules.[3][4][5]

PROTAC_Mechanism cluster_0 Binding & Complex Formation cluster_1 Ubiquitination cluster_2 Degradation & Recycling PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Releases Ub_POI Ubiquitinated POI Ternary->Ub_POI Transfers Ub Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Proteasome->Degradation Degrades

PROTAC Mechanism of Action.
siRNA: Silencing the Genetic Message

Small interfering RNA (siRNA) operates at the post-transcriptional level to silence gene expression.[6][7] These short, double-stranded RNA molecules are introduced into a cell and incorporated into a multi-protein complex called the RNA-Induced Silencing Complex (RISC).[8][9] Within RISC, the siRNA is unwound, and one strand (the guide strand) directs the complex to the target mRNA that has a complementary sequence.[8][9] Upon binding, the Argonaute-2 (Ago2) protein within RISC cleaves the mRNA.[6] This cleavage leads to the degradation of the mRNA, thereby preventing it from being translated into a protein.[8][]

siRNA_Mechanism cluster_0 RISC Activation cluster_1 mRNA Targeting & Cleavage cluster_2 Gene Silencing dsRNA ds siRNA RISC_loading RISC Loading dsRNA->RISC_loading Enters Cell RISC_active Activated RISC (Guide Strand) RISC_loading->RISC_active Unwinds mRNA_bound RISC-mRNA Complex RISC_active->mRNA_bound Binds mRNA Target mRNA mRNA->mRNA_bound mRNA_cleaved Cleaved mRNA mRNA_bound->mRNA_cleaved Cleaves mRNA No_Protein No Protein Translation mRNA_cleaved->No_Protein Prevents

siRNA Mechanism of Action.

Head-to-Head Performance Comparison

The choice between PROTACs and siRNA depends heavily on the specific experimental goals. The following table summarizes key performance metrics based on representative experimental data for targeting the epigenetic reader protein BRD4.

FeaturePROTAC (e.g., BRD4 Degrader)siRNA (e.g., BRD4 siRNA)
Target Level Post-translational (Protein)[5]Post-transcriptional (mRNA)[6][7]
Mode of Action Catalytic; removes existing protein[1][3]Stoichiometric; prevents new protein synthesis[1]
Onset of Effect Rapid (protein degradation within hours)[1]Slower (depends on existing protein half-life)[1][11]
Duration of Effect Reversible; effect diminishes upon washout[1]Long-lasting (persists until siRNA is degraded or diluted)[1][12]
Typical Efficacy >90% protein reduction at ~100 nM (24h)[13]~80% protein reduction at ~50 nM (48h)[13]
Downstream Effect ~75-80% c-Myc reduction (24h)[13]~70-75% c-Myc reduction (48h)[13]
Cell Proliferation IC50 <10 nM (72h)[13]Significant reduction at ~50 nM (72h)[13]
Key Advantage Models a therapeutic small molecule; rapid action[13]Gold standard for genetic validation; high specificity[13]
Potential Challenge Off-target effects, "hook effect," delivery[14][15]Off-target effects, delivery, potential immune response[9][16][17]

Data are representative and compiled from studies on BRD4 targeting in cell lines like HeLa and MV4-11.[1][13] Actual results will vary based on the target, cell line, and specific reagents used.

Experimental Protocols

A robust comparison requires parallel experiments under identical cell culture conditions.

Workflow for Comparing PROTAC and siRNA Efficacy

Experimental_Workflow cluster_treatments Parallel Treatments cluster_assays Endpoint Assays start Start: Culture Cells (e.g., MV4-11, HeLa) seed Seed Cells in Multi-well Plates start->seed protac_treat Treat with PROTAC (Serial Dilutions) seed->protac_treat sirna_treat Transfect with siRNA (vs. Control siRNA) seed->sirna_treat control_treat Treat with Vehicle (e.g., DMSO) seed->control_treat incubate Incubate (e.g., 24, 48, 72 hours) protac_treat->incubate sirna_treat->incubate control_treat->incubate wb Western Blot (Target Protein Levels) incubate->wb qpcr RT-qPCR (Target mRNA & Downstream Genes) incubate->qpcr viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability analyze Data Analysis (DC50/IC50, % Knockdown) wb->analyze qpcr->analyze viability->analyze end Conclusion: Compare Efficacy analyze->end

Workflow for a head-to-head comparison experiment.
Protocol 1: PROTAC Treatment and Analysis

This protocol is for treating cells with a PROTAC degrader to assess protein knockdown.

  • Cell Seeding : Plate cells (e.g., HeLa) in 6-well plates at a density that ensures they are 70-80% confluent at the time of harvest.[18]

  • Compound Preparation : Prepare a stock solution of the PROTAC (e.g., 10 mM in DMSO). Create serial dilutions in complete growth medium to achieve final concentrations (e.g., 1 nM to 5 µM).[18][19]

  • Cell Treatment : Aspirate the medium from the cells and replace it with the medium containing the PROTAC dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).[18]

  • Incubation : Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) at 37°C and 5% CO2.[19]

  • Cell Lysis : Wash cells once with cold PBS. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Western Blot Analysis : Quantify total protein using a BCA assay. Separate equal amounts of protein lysate (e.g., 20 µg) via SDS-PAGE and transfer to a PVDF membrane. Probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Detect with an HRP-conjugated secondary antibody and a chemiluminescent substrate.[18] Quantify band density to determine the percentage of protein degradation relative to the vehicle control.

Protocol 2: siRNA Transfection and Analysis

This protocol is for transfecting cells with siRNA to assess target knockdown.

  • Complex Preparation : For each well, prepare two tubes.

    • Tube A : Dilute siRNA (e.g., to a final concentration of 10-50 nM) in serum-free medium (e.g., Opti-MEM).[13][22]

    • Tube B : Dilute a transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.[20][22]

  • Complex Formation : Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 5-15 minutes to allow complexes to form.[20][23]

  • Transfection : Add the siRNA-lipid complexes dropwise to the cells. Include a negative control siRNA (scrambled sequence) to control for non-specific effects.[23]

  • Incubation : Incubate cells for 24-72 hours. The optimal time depends on the target's natural turnover rate.[11] Protein knockdown often peaks around 48-72 hours post-transfection.[11]

  • Analysis : Harvest cells for analysis. Assess mRNA knockdown using RT-qPCR and protein knockdown using Western Blot as described in the PROTAC protocol.

Conclusion

Both PROTACs and siRNA are powerful technologies for reducing the levels of a target protein. PROTACs offer a pharmacologically relevant model for drug development, providing rapid and potent degradation of a target protein.[13] They are ideal for studying the acute effects of protein loss and for targeting proteins previously considered "undruggable" by traditional inhibitors.[3] In contrast, siRNA provides a highly specific genetic tool to validate that an observed phenotype is a direct result of target gene knockdown.[13] Its long-lasting effect is beneficial for studies requiring sustained protein suppression. The optimal choice depends on the specific research question, with PROTACs being more representative of a therapeutic intervention and siRNA serving as a gold standard for genetic validation.[1][13]

References

Safety Operating Guide

Proper Disposal Procedures for Timelotem

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general framework for the proper disposal of the research chemical Timelotem based on established best practices for hazardous laboratory waste. This compound is identified as a benzodiazepine (B76468) derivative used for research purposes.[1] However, a specific Safety Data Sheet (SDS) with official disposal guidelines was not found in publicly available resources. It is mandatory to obtain the SDS from your supplier and consult with your institution's Environmental Health and Safety (EHS) department before handling or disposing of this chemical.

Essential Immediate Safety and Logistical Information

This compound (CAS No. 96306-34-2) is a fluorinated benzodiazepine derivative with the molecular formula C17H18FN3S.[2][3] Due to its chemical nature as a psychoactive compound analogue and a sulfur- and fluorine-containing heterocyclic organic molecule, it must be treated as hazardous chemical waste. The primary disposal route is through a licensed hazardous waste management company.

Core Safety Principles:

  • Never dispose of this compound down the drain or in regular trash.

  • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE) at all times.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Chemical-resistant (e.g., Nitrile)
Eye Protection Safety glasses with side shields or goggles
Body Protection Lab coat
Respiratory Protection Required if handling outside a fume hood or if aerosolization is possible.

Operational and Disposal Plans

This section provides a step-by-step guide for the segregation, collection, and disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to ensure safety and compliant disposal.

  • Pure Compound & Concentrated Stocks: Unused, expired, or surplus pure this compound powder and any concentrated stock solutions should be collected in a dedicated hazardous waste container labeled "this compound (Hazardous Waste)".

  • Dilute Solutions: Aqueous and solvent-based solutions containing this compound must be collected as hazardous liquid waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Materials: All disposable materials that have come into contact with this compound (e.g., pipette tips, weighing boats, gloves, bench paper) are considered contaminated and must be disposed of as solid hazardous waste. Collect these materials in a clearly labeled, sealed bag or container.

Step 2: Waste Container Management

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound". List any other constituents (e.g., solvents) and their approximate concentrations.

  • Container Integrity: Use containers that are compatible with the chemical and in good condition with a secure, screw-on cap.

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials. Short-term storage should be at 0-4°C, with long-term storage at -20°C.[1]

Experimental Protocols

Protocol for Decontamination of Non-Disposable Glassware

This protocol is for cleaning glassware that has come into contact with this compound.

  • Initial Rinse: Rinse the glassware three times with a suitable solvent (e.g., ethanol (B145695) or acetone) in which this compound is soluble. Perform this rinse inside a chemical fume hood.

  • Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in a designated liquid hazardous waste container.

  • Washing: After the solvent rinse, the glassware can be washed with soap and water as per standard laboratory procedure.

Visualizations

This compound Waste Management Workflow

cluster_0 Point of Generation cluster_1 Waste Collection & Segregation cluster_2 Final Disposal A Pure this compound & Concentrated Stocks D Solid Hazardous Waste (this compound) A->D B Dilute Solutions E Liquid Hazardous Waste (this compound) B->E C Contaminated Labware (Gloves, Pipettes, etc.) C->D F Licensed Hazardous Waste Disposal D->F E->F

Caption: Segregation and disposal workflow for this compound waste streams.

Logical Relationship for Chemical Spill Response

A This compound Spill Occurs B Assess Situation Is the spill large or small? A->B C Evacuate Area Alert EHS/Safety Officer B->C Large D Contain Spill (Use chemical spill kit) B->D Small & Controllable E Clean up with absorbent pads D->E F Collect all contaminated materials in hazardous waste container E->F G Decontaminate Area F->G

Caption: Decision-making process for responding to a this compound spill.

References

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